1,6-Diphenylhexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44143. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-phenylhexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22/c1(5-11-17-13-7-3-8-14-17)2-6-12-18-15-9-4-10-16-18/h3-4,7-10,13-16H,1-2,5-6,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGPMIRVCZNXMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148717 | |
| Record name | 1,6-Diphenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-49-6 | |
| Record name | 1,6-Diphenylhexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001087496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Diphenylhexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44143 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Diphenylhexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Optimizing the Synthesis of 1,6-Diphenylhexane: A Technical Guide for Researchers
Introduction: The Significance of 1,6-Diphenylhexane in Research and Development
This compound is a valuable aromatic hydrocarbon characterized by a six-carbon aliphatic chain flanked by two phenyl groups. Its unique structure imparts properties that make it a significant molecule in various fields of research and development. In materials science, it serves as a building block for polymers and liquid crystals, where the rigid phenyl groups and the flexible hexyl chain influence the material's thermal and mechanical properties. In medicinal chemistry, the this compound scaffold can be found in a variety of biologically active molecules, and its derivatives are often explored as potential therapeutic agents. Furthermore, in fundamental organic chemistry, the synthesis of this compound serves as an excellent model for studying and optimizing carbon-carbon bond-forming reactions. This guide provides an in-depth exploration of various synthetic routes to this compound, with a focus on optimizing reaction yields and purity.
Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic disconnections of the target molecule. The primary challenge lies in the efficient formation of the carbon-carbon bonds connecting the phenyl groups to the hexyl chain. This guide will focus on three primary and mechanistically distinct approaches:
-
Classical Coupling Methods: Featuring the Wurtz-Fittig reaction, a long-standing method for the formation of alkyl-aryl bonds.
-
Organometallic Cross-Coupling: Highlighting the Kumada coupling, a powerful transition-metal-catalyzed reaction utilizing Grignard reagents.
-
Friedel-Crafts Acylation and Subsequent Reduction: A two-step approach that circumvents some of the challenges associated with direct alkylation of aromatic rings.
Each of these methods offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential side products. The following sections will delve into the mechanistic underpinnings and practical optimization of each approach.
In-Depth Analysis and Optimization of Synthetic Routes
The Wurtz-Fittig Reaction: A Classic Approach with Modern Considerations
The Wurtz-Fittig reaction is a well-established method for the synthesis of alkylated aromatic compounds, involving the reaction of an aryl halide, an alkyl halide, and sodium metal in an anhydrous ether solvent.[1][2] For the synthesis of this compound, a plausible approach involves the reaction of two equivalents of a 3-phenylpropyl halide with sodium.
Reaction Scheme:
2 Ph-(CH₂)₃-Br + 2 Na → Ph-(CH₂)₆-Ph + 2 NaBr
Mechanistic Insights and Optimization Potential:
The mechanism of the Wurtz-Fittig reaction is complex and can proceed through both radical and organoalkali intermediates.[1] Understanding these pathways is crucial for optimizing the reaction and minimizing side products.
-
Radical Pathway: Involves the single-electron transfer from sodium to the alkyl and aryl halides to form radicals, which then couple.
-
Organoalkali Pathway: Involves the formation of an organosodium reagent, which then acts as a nucleophile towards the other halide.[1]
Key Optimization Parameters:
| Parameter | Effect on Yield and Purity | Rationale and In-depth Explanation |
| Sodium Metal Surface Area | Increased surface area (e.g., sodium sand or dispersion) can increase the reaction rate. | The reaction is heterogeneous, occurring on the surface of the sodium metal. A larger surface area provides more sites for electron transfer. |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) are essential. | Grignard reagents and organosodium compounds are highly reactive towards protic solvents like water or alcohols, which would quench the reactive intermediates.[3] |
| Temperature | Typically performed at or below room temperature to control the exothermicity. | The reaction is highly exothermic. Excessive heat can lead to an increase in side reactions, such as elimination and the formation of symmetrical byproducts (biphenyl and dodecane). |
| Purity of Reactants | High purity of alkyl and aryl halides is critical. | Impurities can interfere with the reaction and lead to the formation of undesired byproducts, complicating purification. |
Troubleshooting and Side-Reaction Mitigation:
A significant drawback of the Wurtz-Fittig reaction is the formation of symmetrical coupling byproducts (e.g., biphenyl and dodecane) and products of elimination and rearrangement.[2]
-
Mitigating Symmetrical Coupling: Using a stoichiometric amount of the reactants can help, but separation of the desired product from these byproducts can be challenging due to their similar physical properties.
-
Minimizing Elimination: Maintaining a low reaction temperature is crucial to disfavor elimination reactions, which are more prevalent with secondary and tertiary alkyl halides.
Experimental Protocol: Wurtz-Fittig Synthesis of this compound
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. The entire apparatus must be thoroughly flame-dried under a stream of inert gas (argon or nitrogen) to ensure anhydrous conditions.
-
Reagent Preparation: Finely cut sodium metal (2.2 equivalents) is added to the reaction flask containing anhydrous diethyl ether.
-
Reaction Initiation: A solution of 3-phenylpropyl bromide (2 equivalents) in anhydrous diethyl ether is added dropwise to the stirred sodium suspension. The reaction is typically initiated by gentle warming or the addition of a small crystal of iodine.
-
Reaction Progression: The reaction mixture is stirred vigorously at room temperature for several hours. The progress of the reaction can be monitored by the disappearance of the sodium metal.
-
Workup: After the reaction is complete, any unreacted sodium is carefully quenched by the slow addition of ethanol, followed by water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel using a nonpolar eluent such as hexane.
Kumada Coupling: A Transition-Metal-Catalyzed Approach
The Kumada coupling is a powerful cross-coupling reaction that utilizes a transition metal catalyst, typically nickel or palladium, to form a carbon-carbon bond between a Grignard reagent and an organic halide.[4] For the synthesis of this compound, a convergent approach would involve the coupling of a phenyl Grignard reagent with 1,6-dihalohexane.
Reaction Scheme:
2 Ph-MgBr + Br-(CH₂)₆-Br --(Ni or Pd catalyst)--> Ph-(CH₂)₆-Ph + 2 MgBr₂
Mechanistic Insights and Optimization Potential:
The catalytic cycle of the Kumada coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0) or Pd(0)) inserts into the carbon-halogen bond of the dihaloalkane.
-
Transmetalation: The organic group from the Grignard reagent is transferred to the metal center.
-
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, regenerating the active catalyst.
Key Optimization Parameters:
| Parameter | Effect on Yield and Purity | Rationale and In-depth Explanation |
| Catalyst System | The choice of metal (Ni or Pd) and ligand is crucial. | Nickel catalysts are often more reactive and cost-effective for alkyl-aryl couplings. The ligand influences the stability and reactivity of the catalytic species.[5] |
| Grignard Reagent Quality | Freshly prepared and accurately titrated Grignard reagent is essential. | The concentration of the Grignard reagent directly impacts the stoichiometry of the reaction. Old or poorly prepared Grignard reagents can contain impurities that poison the catalyst. |
| Solvent | Anhydrous THF or diethyl ether are the solvents of choice. | These solvents are necessary for the formation and stability of the Grignard reagent and are compatible with the catalytic cycle. |
| Temperature | Reactions are often run at room temperature or with gentle heating. | The optimal temperature depends on the reactivity of the specific substrates and catalyst used. Excessive heat can lead to catalyst decomposition and side reactions. |
Troubleshooting and Side-Reaction Mitigation:
-
Homocoupling of the Grignard Reagent: This can be minimized by slow addition of the Grignard reagent to the reaction mixture and maintaining a low concentration.
-
β-Hydride Elimination: This is a potential side reaction with alkyl halides containing β-hydrogens. The choice of catalyst and ligand can influence the rate of reductive elimination versus β-hydride elimination.
Experimental Protocol: Kumada Coupling Synthesis of this compound
-
Catalyst Preparation: In a flame-dried, inert-atmosphere glovebox or Schlenk line, the nickel or palladium catalyst precursor and the appropriate ligand are added to a reaction flask.
-
Reaction Setup: The flask is charged with anhydrous THF and 1,6-dibromohexane (1 equivalent).
-
Grignard Addition: Phenylmagnesium bromide (2.2 equivalents) in THF is added slowly via a syringe pump to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC or GC-MS for the disappearance of the starting materials.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: hexane) to yield pure this compound.
Friedel-Crafts Acylation Followed by Reduction: A Two-Step Strategy
Direct Friedel-Crafts alkylation of benzene with a long-chain dihaloalkane is often plagued by polysubstitution and carbocation rearrangements. A more reliable method is a two-step sequence involving Friedel-Crafts acylation followed by reduction of the resulting diketone.[6]
Reaction Scheme:
-
Friedel-Crafts Acylation: Benzene + Adipoyl chloride --(AlCl₃)--> 1,6-diphenyl-1,6-hexanedione
-
Reduction (Clemmensen or Wolff-Kishner): 1,6-diphenyl-1,6-hexanedione --(Reducing Agent)--> this compound
Mechanistic Insights and Optimization Potential:
-
Friedel-Crafts Acylation: This electrophilic aromatic substitution proceeds via the formation of an acylium ion, which is a strong electrophile. Unlike the carbocations in Friedel-Crafts alkylation, acylium ions do not undergo rearrangement.[6] The deactivating nature of the acyl group prevents further acylation of the product.
-
Clemmensen Reduction: This reduction of a ketone to an alkane is carried out using zinc amalgam and concentrated hydrochloric acid.[7] The mechanism is complex and thought to involve organozinc intermediates on the surface of the zinc.[8]
-
Wolff-Kishner Reduction: This method utilizes hydrazine and a strong base (e.g., potassium hydroxide) at high temperatures to reduce the ketone.[7] It is suitable for substrates that are sensitive to strong acids.
Key Optimization Parameters:
| Parameter | Effect on Yield and Purity | Rationale and In-depth Explanation |
| Stoichiometry of AlCl₃ | A slight excess of aluminum chloride is required. | The Lewis acid catalyst complexes with the acyl chloride to form the acylium ion and also complexes with the product ketone, rendering it inactive. |
| Reaction Temperature (Acylation) | The reaction is typically performed at low temperatures initially and then warmed. | The formation of the acylium ion is exothermic. Controlling the temperature prevents side reactions.[9] |
| Choice of Reducing Agent | Depends on the substrate's stability. | The Clemmensen reduction is performed under strongly acidic conditions, while the Wolff-Kishner is strongly basic. The choice depends on the presence of other functional groups in the molecule. |
| Purity of Adipoyl Chloride | High purity is essential to avoid side reactions. | Impurities can lead to the formation of undesired byproducts. |
Troubleshooting and Side-Reaction Mitigation:
-
Incomplete Acylation: Ensure anhydrous conditions and the use of a sufficient amount of active AlCl₃.
-
Incomplete Reduction: The Clemmensen reduction can sometimes be sluggish. Ensuring a good quality zinc amalgam and sufficient reaction time is important. For the Wolff-Kishner reduction, high temperatures are often necessary for the reaction to go to completion.
Experimental Protocol: Friedel-Crafts Acylation and Clemmensen Reduction
Part A: Friedel-Crafts Acylation of Benzene with Adipoyl Chloride
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas is charged with anhydrous aluminum chloride (2.5 equivalents) and dry benzene (solvent and reactant).
-
Addition of Acyl Chloride: The flask is cooled in an ice bath, and a solution of adipoyl chloride (1 equivalent) in dry benzene is added dropwise with vigorous stirring.
-
Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) for a few hours to ensure complete reaction.[10]
-
Workup: The reaction mixture is cooled and poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed, and the crude 1,6-diphenyl-1,6-hexanedione is purified by recrystallization from a suitable solvent (e.g., ethanol).
Part B: Clemmensen Reduction of 1,6-Diphenyl-1,6-hexanedione
-
Preparation of Zinc Amalgam: Zinc powder is treated with a solution of mercuric chloride to form the amalgam.
-
Reduction: The purified 1,6-diphenyl-1,6-hexanedione is added to a flask containing the zinc amalgam, concentrated hydrochloric acid, water, and toluene. The mixture is heated under reflux with vigorous stirring for an extended period (e.g., 24-48 hours).
-
Workup: After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and brine and dried.
-
Purification: The solvent is removed, and the resulting this compound is purified by vacuum distillation or column chromatography.
Purification and Characterization
The final step in any synthesis is the purification and characterization of the product. This compound is a nonpolar compound, which dictates the appropriate purification techniques.
-
Column Chromatography: This is a highly effective method for separating this compound from more polar byproducts. A silica gel stationary phase with a nonpolar mobile phase, such as hexane or petroleum ether, is typically used.[11][12]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an excellent purification method. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[13][14]
-
Characterization: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Gas Chromatography (GC): To assess the purity of the sample.
-
Melting Point Analysis: For solid samples, a sharp melting point close to the literature value indicates high purity.
-
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through various classical and modern synthetic methodologies. The choice of the optimal route depends on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance for potential side products. The Wurtz-Fittig reaction offers a direct but often low-yielding approach. The Kumada coupling provides a more efficient and controlled synthesis through transition metal catalysis. The Friedel-Crafts acylation followed by reduction is a reliable two-step method that avoids the common pitfalls of direct alkylation.
For researchers and drug development professionals, a thorough understanding of the mechanisms and optimization parameters of these reactions is paramount for the efficient and reproducible synthesis of this compound and its derivatives. Future research in this area may focus on developing even more efficient and sustainable catalytic systems, such as those based on earth-abundant metals, and exploring milder reaction conditions to further improve the greenness of these synthetic processes.
References
-
Chemistry Wurtz Fittig Reaction. Sathee NEET. (URL: [Link])
-
Synthesis of diarylalkanes through an intramolecular/intermolecular addition sequence by auto-tandem catalysis with strong Brønsted base. Chemical Communications (RSC Publishing). (URL: [Link])
-
Wurtz–Fittig reaction. L.S.College, Muzaffarpur. (URL: [Link])
-
Straightforward synthesis of diarylacetylenes from tetrachloroethylene using Kumada coupling reaction by Pd catalyst. Application to tri- and tetraarylethylenes. ResearchGate. (URL: [Link])
-
Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. PMC - NIH. (URL: [Link])
-
Wurtz-Fittig Reaction.( Preparation method of Alkanes).. YouTube. (URL: [Link])
-
Wurtz fittig reaction mechanism. Unacademy. (URL: [Link])
-
Wurtz-Fittig Reaction. YouTube. (URL: [Link])
-
Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents. NIH. (URL: [Link])
-
Synthesis of 2,3-quinoxalinedithiol. The Royal Society of Chemistry. (URL: [Link])
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. (URL: [Link])
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink. (URL: [Link])
-
Recrystallization. University of California, Irvine. (URL: [Link])
-
A stereoselective synthesis of 1,6-diphenyl-1,3,5-hexatrienes utilising 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane as a two-carbon alkenyl building block. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry. (URL: [Link])
- WO2014088922A1 - Cyclohexane dehydrogenation - Google P
-
Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. (URL: [Link])
-
Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross Coupling. Organic Letters. (URL: [Link])
-
Solvent-free synthesis of dimethylhexane-1, 6-dicarbamate | Request PDF. ResearchGate. (URL: [Link])
-
Dehydrogenation of cyclohexane to benzene in microreactors. SPIE Digital Library. (URL: [Link])
-
Kumada coupling. Wikipedia. (URL: [Link])
-
friedel-crafts acylation of benzene. Chemguide. (URL: [Link])
-
(PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate. (URL: [Link])
-
35 years of palladium-catalyzed cross-coupling with Grignard reagents: how far have we come?. Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
Dehydrogenation of cyclohexane to benzene.. ResearchGate. (URL: [Link])
-
Recrystallization. University of Colorado Boulder. (URL: [Link])
-
Synthesis of Dimethyl Hexane-1,6-dicarbamate with Methyl Carbamate as Carbonyl Source over MCM-41 Catalyst. PMC - NIH. (URL: [Link])
-
CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. University of Babylon. (URL: [Link])
-
Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki-Miyaura Cross Coupling. PMC - NIH. (URL: [Link])
-
Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates: Remarkable Effect of 1,3-Butadienes | Request PDF. ResearchGate. (URL: [Link])
-
Purification: Tips for Flash Column Chromatography. University of Rochester. (URL: [Link])
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. (URL: [Link])
- US8962894B2 - Process for preparing 1, 6-hexanediol - Google P
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (URL: [Link])
-
(PDF) Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. (URL: [Link])
-
Clemmensen Reduction & Wolff Kishner Mechanism. YouTube. (URL: [Link])
-
Recrystallization-1.pdf. California State University, Northridge. (URL: [Link])
-
Catalyst Design for Selective Hydrogenation of Benzene to Cyclohexene through Density Functional Theory and Microkinetic Modeling. ACS Publications. (URL: [Link])
-
Recrystallization. Millersville University. (URL: [Link])
-
Catalytic Technology for Selective Hydrogenation of Benzene to Cyclohexene. BENTHAM SCIENCE PUBLISHERS. (URL: [Link])
-
QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. CCDC. (URL: [Link])
-
The Clemmensen Reduction. Juniper Publishers. (URL: [Link])
-
Cross Coupling between sp3-Carbon and sp3-Carbon Using a Diborylmethane Derivative at Room Temperature. Organic Chemistry Portal. (URL: [Link])
-
Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Wiley Online Library. (URL: [Link])
-
18.4c The Clemmensen and Wolff Kishner Reductions. YouTube. (URL: [Link])
-
Recrystallization. YouTube. (URL: [Link])
-
column chromatography & purification of organic compounds. YouTube. (URL: [Link])
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Wurtz fittig reaction mechanism [unacademy.com]
- 3. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. cup.edu.cn [cup.edu.cn]
- 12. youtube.com [youtube.com]
- 13. rubingroup.org [rubingroup.org]
- 14. m.youtube.com [m.youtube.com]
Theoretical Calculations of 1,6-Diphenylhexane Electronic States
This guide details the theoretical framework and computational protocols for analyzing the electronic states of 1,6-diphenylhexane (
Scope Definition: This document focuses exclusively on the saturated chain molecule, this compound. It is distinct from the conjugated fluorophore 1,6-diphenyl-1,3,5-hexatriene (DPH), which is rigid. The saturated this compound is a model system for investigating intramolecular excimer formation and polymer chain dynamics.
Content Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Photophysicists, and Drug Discovery Scientists
Executive Summary
This compound serves as a critical model for understanding conformational gating in excited-state dynamics. Unlike rigid chromophores, its electronic states are coupled to large-amplitude structural reorganizations. The ground state (
Accurate theoretical modeling of this system requires a multi-scale approach :
-
Ground State: Dispersion-corrected DFT to capture weak
interactions in pre-folded conformers. -
Excited State: Long-range corrected TD-DFT to describe Charge Transfer (CT) character and avoid "ghost" states.
-
Dynamics: Potential Energy Surface (PES) scanning to map the folding pathway.
Theoretical Framework
The Electronic Hamiltonian
Standard B3LYP functionals fail for this system because they underestimate long-range dispersion interactions (critical for phenyl ring stacking) and poorly describe Rydberg/CT states.
-
Recommended Functional:
B97X-D or CAM-B3LYP .-
Reasoning: These range-separated hybrids include Hartree-Fock exchange at long distances, correctly modeling the asymptotic behavior of the potential, which is essential for the sandwich-like excimer geometry.
-
-
Basis Set: 6-311++G(d,p) .
-
Reasoning: Diffuse functions (
) are non-negotiable for excited states where electron density extends far from the nuclei.
-
Conformational Landscape & The "Hirayama Rule"
The Hirayama rule states that intramolecular excimer formation is maximal for
- State: The hexamethylene chain adopts an extended all-trans conformation to minimize steric repulsion.
-
State: Excitation localizes on one phenyl ring (
). The system then traverses a barrier to reach the Excimer Minimum , a face-to-face stacked geometry ( Å separation).
Computational Protocol
Phase 1: Conformational Sampling (Ground State)
Because the molecule is flexible, a single optimization is insufficient. You must sample the Boltzmann distribution.
-
Generate Conformers: Use Molecular Mechanics (MMFF94 force field) to generate a library of rotamers.
-
Filter: Select conformers with ring-ring distances
Å (pre-folded) and Å (extended). -
Optimize: Run DFT optimization (Gas Phase and Solvent).
Phase 2: Excited State Scanning (TD-DFT)
This protocol maps the transition from the Locally Excited (LE) monomer to the Excimer.
Step-by-Step Workflow:
-
Vertical Excitation: Calculate the first 6 excited states (
) at the optimized extended geometry. -
Relaxed Scan:
-
Reaction Coordinate: Distance between the centroids of the two phenyl rings (
). -
Scan Range: From 12.0 Å (extended) to 3.0 Å (stacked).
-
Method: Optimize
geometry at each step.
-
-
Frequency Calculation: Confirm the excimer minimum (stacked,
Å) has zero imaginary frequencies.
Data Synthesis & Expected Values
The following table summarizes theoretical benchmarks for this compound compared to experimental expectations.
| Parameter | State | Theoretical Method | Typical Value | Notes |
| Absorption | TD- | ~260 - 265 nm | Corresponds to isolated benzene transition. | |
| Monomer Emission | TD-DFT Optimization | ~280 - 290 nm | Structured emission (mirror image of absorption). | |
| Excimer Emission | TD-DFT (Stacked Geom) | ~340 - 360 nm | Broad, structureless band; large Stokes shift. | |
| Binding Energy | Excimer Stability | -5 to -8 kcal/mol | Stabilization due to excitonic resonance. | |
| Stacking Distance | Excimer Geom | DFT Geometry Opt | 3.3 - 3.5 Å | Face-to-face "sandwich" configuration. |
Visualizing the Excimer Formation Pathway[1]
The following diagram illustrates the critical "Folding-Excimer" mechanism. It shows how the system moves from an entropic trap (extended) to an enthalpic trap (excimer) upon photoexcitation.
Figure 1: The photo-physical cycle of this compound. Note the bifurcation: emission can occur from the monomer state (yellow) or, after folding, from the lower-energy excimer state (green).
Critical Validation Checks (Self-Validating Protocol)
To ensure your calculations are physically relevant, apply these three checks:
-
The "Ghost State" Check:
-
Check the oscillator strength (
) of the first 3 excited states. -
If
for a low-energy state that involves charge transfer over long distances (extended chain), your functional may be introducing spurious "ghost" states. Switch to CAM-B3LYP .
-
-
The Mirror Image Rule:
-
Calculate the Frank-Condon factors. The
emission spectrum should mirror the absorption spectrum. If it does not, the geometry has deformed significantly (likely towards the excimer) during optimization.
-
-
Solvent Polarity Test:
-
Run calculations in Cyclohexane (
) and Acetonitrile ( ). -
Validation: The excimer state should be less stable or shift to a Charge-Transfer (CT) state in highly polar solvents if the symmetry is broken. In non-polar solvents, the sandwich excimer is the dominant trap.
-
References
-
Time-Dependent Density Functional Theory (TD-DFT) Overview
-
Excited-State Calcul
-
Intramolecular Excimer Form
-
Molecular Dynamics of 1,6-Linked Chains
Sources
- 1. asc.ohio-state.edu [asc.ohio-state.edu]
- 2. Conformation-specific spectroscopy and excited state photophysics of 5-phenyl-1-pentene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative investigation on excimer fluorescence toward its bright future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. youtube.com [youtube.com]
- 7. Excited-state calculations with TD-DFT: from benchmarks to simulations in complex environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. nat.vu.nl [nat.vu.nl]
- 9. Molecular Dynamics Simulations of Forced Conformational Transitions in 1,6-Linked Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
The 1,6-Diphenylhexane Scaffold: A Technical Guide to Its Discovery, Biophysics, and Pharmacological Evolution
[1]
Executive Summary
The This compound (1,6-DPH) scaffold represents a critical structural motif in organic chemistry and drug discovery.[1] While simple in composition—two phenyl rings connected by a saturated six-carbon linker—its specific geometry and flexibility have made it a cornerstone in two distinct scientific revolutions: membrane biophysics , where its unsaturated analog (DPH) became the gold standard for fluidity measurements, and rational drug design , where its
This guide analyzes the technical history, synthetic pathways, and biological applications of 1,6-DPH and its functionalized analogs.[1]
Part 1: Historical Genesis and Structural Significance
The Chemical Scaffold
The this compound core (
Key Structural Analogs:
-
This compound: The saturated parent hydrocarbon.[1]
-
1,6-Diphenyl-1,3,5-hexatriene (DPH): The rigid, fluorescent probe.[1]
-
(2S,5S)-1,6-Diphenylhexane-2,5-diamine: The chiral building block for
-symmetric drugs.[1] -
Hexestrol: A structural isomer (3,4-diphenylhexane) often confused with 1,6-DPH but pharmacologically distinct (estrogen agonist).[1]
Timeline of Discovery
-
1930s-40s: Initial synthesis of diphenylalkanes during the search for synthetic estrogens (diethylstilbestrol analogs).[1]
-
1970s: Shinitzky and Inbar establish DPH as the premier probe for microviscosity in biological membranes.
-
1990s: Abbott Laboratories and Vertex Pharmaceuticals utilize the
-symmetric this compound core to design the first HIV protease inhibitors, validating the concept of symmetry-based drug design.[1]
Part 2: The Biophysical Standard (DPH)
1,6-Diphenyl-1,3,5-hexatriene (DPH) is the unsaturated analog of the scaffold.[1] It remains one of the most cited fluorescent probes in history.
Mechanism of Action: Fluorescence Anisotropy
DPH is non-fluorescent in water but highly fluorescent in hydrophobic environments (lipid bilayers). Its rod-like shape aligns parallel to the acyl chains of phospholipids.
-
Excitation/Emission:
nm, nm.[1] -
Physics: When excited with polarized light, the depolarization of the emitted light (anisotropy,
) directly correlates to the rotational diffusion of the probe, which is a function of membrane viscosity (fluidity).
Diagram: DPH Membrane Insertion
The following diagram illustrates the alignment of DPH within a phospholipid bilayer and the principle of rotational constraint.
Caption: DPH intercalates between lipid tails; its rotational freedom (and thus fluorescence anisotropy) reports on the viscosity of the membrane core.[1]
Part 3: The Pharmacological Breakthrough (HIV Protease Inhibitors)
The most significant application of the this compound scaffold in medicine is its role in the "Symmetry-Based Design" of HIV protease inhibitors.
The -Symmetry Hypothesis
HIV protease is a homodimeric enzyme with a
The Scaffold: (2S,5S)-Diamino-1,6-Diphenylhexane
The team designed inhibitors based on a This compound core functionalized with:
-
Central Diol: To mimic the transition state of the peptide bond hydrolysis.
-
2,5-Diamines: To anchor the molecule into the S2/S2' pockets of the enzyme.
This led to the development of A-74704 , a potent prototype that evolved into clinical candidates.
Table 1: Evolution of HIV Protease Inhibitors from the Hexane Scaffold
| Compound | Core Structure | Significance | |
| A-74704 | First proof-of-concept for symmetry-based design.[1] | < 1.0 | |
| L-700,417 | This compound derivative | Validated the "pseudo-symmetric" approach.[1] | 0.67 |
| Ritonavir | Modified (asymmetric) backbone | Clinical drug; evolved from the symmetric core concepts. | 0.015 |
| Lopinavir | Modified backbone | Second-generation; optimized against resistance.[1] | < 0.01 |
Diagram: Symmetry-Based Inhibition
Caption: The C2-symmetric this compound scaffold perfectly complements the C2-symmetric active site of the HIV protease homodimer.[1]
Part 4: Synthetic Protocols
Synthesis of the Chiral Core: (2S,5S)-1,6-Diphenylhexane-2,5-diamine
This protocol describes the synthesis of the diamine core used for HIV protease inhibitors and chiral ligands.[1]
Reaction Scheme:
-
Starting Material: L-Phenylalanine (source of chirality).[1]
-
Protection: N-boc protection of L-Phenylalanine.[1]
-
Dimerization: C-C bond formation (often via Grignard or electrochemical coupling) is difficult for 1,6-hexanes directly from amino acids.[1]
-
Alternative Route: Double addition of benzyl Grignard to a chiral bis-epoxide or tartrate derivative.[1]
-
Modern Route:Homodimerization of chiral N-protected amino aldehydes using Samarium(II) iodide (
).
-
Protocol (SmI2 Reductive Coupling):
-
Reagents: N-Boc-L-phenylalaninal (aldehyde derived from Phe),
(0.1 M in THF), HMPA (additive).[1] -
Procedure:
-
Dissolve N-Boc-L-phenylalaninal (1.0 eq) in dry THF under Argon.
-
Cool to -78°C.[1]
-
Add
solution (2.2 eq) dropwise. The deep blue color should persist. -
Stir for 2 hours, allowing to warm to 0°C.
-
Quench with saturated
.
-
-
Workup: Extract with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
-
Result: A mixture of anti and syn 3,4-diols (the this compound backbone is formed here).[1] Separation of diastereomers yields the desired
-symmetric core.
Synthesis of DPH (Fluorescent Probe)
Wittig Reaction Approach:
-
Reagents: Cinnamaldehyde, Cinnamyl triphenylphosphonium chloride, Lithium Ethoxide.[1]
-
Procedure:
-
Mix cinnamaldehyde and the phosphonium salt in absolute ethanol.
-
Add LiOEt dropwise under
atmosphere. -
Reflux for 4 hours.
-
Cool and filter the precipitate.
-
-
Purification: Recrystallization from benzene/chloroform yields all-trans-1,6-diphenyl-1,3,5-hexatriene as yellow needles.[1]
Part 5: Future Outlook
The this compound scaffold is currently experiencing a renaissance in materials science .[1]
-
Piezochromism: Recent studies (2023) show that DPH exhibits "negative linear compressibility" and changes color under high pressure, making it a candidate for stress-sensing polymers.[1]
-
Neurodegenerative Disease: DPH analogs are being investigated as probes for amyloid fibril formation (e.g., in Alzheimer's research), detecting the hydrophobic pockets of misfolded protein aggregates.
References
-
Kempf, D. J., et al. (1990).[1] "Symmetry-based design of a potent, selective, and orally bioavailable inhibitor of HIV protease."[1] Journal of Organic Chemistry. Link[1]
-
Shinitzky, M., & Barenholz, Y. (1974).[1] "Dynamics of the hydrocarbon layer in liposomes of lecithin and sphingomyelin containing dicetylphosphate." Journal of Biological Chemistry. Link
-
Lentz, B. R. (1989).[1] "Membrane fluidity as detected by diphenylhexatriene probes." Chemistry and Physics of Lipids. Link
-
Bone, R., et al. (1989).[1] "X-ray crystal structure of the HIV protease complex with L-700,417, an inhibitor with pseudo-C2 symmetry."[1] Journal of the American Chemical Society. Link[1]
-
Zhang, H., et al. (2023).[1] "Multiple responses of 1,6-diphenyl-1,3,5-hexatriene to mechanical stimulation: emission enhancement, piezochromism and negative linear compressibility."[1][2] Chemical Science. Link
CAS number and chemical identifiers for 1,6-diphenylhexane
[1][2][3]
Chemical Identity & Nomenclature
This compound consists of a six-carbon saturated alkyl chain terminated at both ends by phenyl rings.[1] It represents a model "flexible spacer" system in supramolecular chemistry, often used to study chain folding dynamics and intramolecular interactions without the interference of pi-conjugation found in its unsaturated analogs.
Core Identifiers
| Registry / Standard | Identifier |
| CAS Number | 1087-49-6 |
| PubChem CID | 136853 |
| IUPAC Name | 1,1'-(1,6-Hexanediyl)bisbenzene |
| Common Synonyms | This compound; Hexane, 1,6-diphenyl-; |
| Molecular Formula | C |
| SMILES | C1=CC=C(C=C1)CCCCCCC2=CC=CC=C2 |
| InChI Key | DVGPMIRVCZNXMD-UHFFFAOYSA-N |
Physicochemical Profile
Unlike the yellow solid 1,6-diphenylhexatriene, the saturated this compound is a colorless liquid at room temperature due to the flexibility of the hexyl linker, which prevents efficient crystal packing.
| Property | Value | Technical Context |
| Molecular Weight | 238.37 g/mol | Monoisotopic mass: 238.172 |
| Physical State | Liquid | Colorless to pale oil |
| Melting Point | -2.45 °C | Remains liquid under standard lab conditions |
| Boiling Point | ~316 °C | High boiling point due to molecular weight/stacking |
| Density | 0.986 g/cm³ | Slightly less dense than water |
| Solubility | Lipophilic | Soluble in CHCl |
| Refractive Index | 1.550 | Estimated value |
Synthesis & Methodology
For research and drug development applications requiring high purity, the Grignard Coupling method is the preferred synthetic route. It offers higher specificity than Wurtz-Fittig coupling, which often yields byproduct mixtures.[1]
Protocol: Double Grignard Coupling
This method constructs the C18 skeleton by coupling a di-haloalkane with a phenyl magnesium halide.[1]
Reagents:
-
Substrate: 1,6-Dibromohexane (CAS 629-03-8)[1]
-
Reagent: Phenylmagnesium bromide (PhMgBr) (3.0 equivalents)[1]
-
Catalyst: Li2CuCl4 (Dilithium tetrachlorocuprate) - Optional catalyst for efficiency[1]
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
Step-by-Step Workflow:
-
Inert Atmosphere: Purge a 3-neck round-bottom flask with Nitrogen (N
) or Argon.[1] -
Grignard Preparation: Generate PhMgBr in situ or use a commercial 1.0 M solution in THF.[1]
-
Addition: Cool the PhMgBr solution to 0°C. Add 1,6-dibromohexane dropwise over 30 minutes. The stoichiometry requires a slight excess of Grignard (at least 2.2 eq) to ensure double substitution.[1]
-
Reflux: Warm to room temperature, then reflux for 4–6 hours to drive the substitution of both bromine atoms.
-
Quench: Cool to 0°C and quench carefully with saturated NH
Cl solution. -
Extraction: Extract with diethyl ether. Wash the organic layer with brine and dry over MgSO
.[1] -
Purification: Concentrate via rotary evaporation. Purify the resulting oil using silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 95:5) to remove biphenyl byproducts.[1]
Synthesis Logic Diagram
Caption: Workflow for the Grignard synthesis of this compound via nucleophilic substitution.
Structural Analysis & Spectroscopy
Validation of the structure relies on Nuclear Magnetic Resonance (NMR).[1] The molecule possesses a high degree of symmetry, simplifying the spectra.
Expected 1H NMR Data (CDCl , 300 MHz)
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.15 - 7.30 ppm | Multiplet | 10H | Aromatic protons (Phenyl rings) |
| 2.60 ppm | Triplet ( | 4H | Benzylic -CH |
| 1.62 ppm | Quintet | 4H | Homobenzylic -CH |
| 1.38 ppm | Multiplet | 4H | Central -CH |
Interpretation: The absence of olefinic protons (typically 6.0–7.0 ppm) confirms the saturated hexane chain, distinguishing it from the hexatriene analog.
Applications in Research & Development
While less chemically reactive than its amine or halide derivatives, the hydrocarbon this compound plays specific roles in physical chemistry and material science:
-
Polymer Physics Standard: It serves as a model for "worm-like" chains.[1] Researchers use it to calibrate measurements of intramolecular excimer formation .[1] By comparing the fluorescence of this compound (which cannot conjugate) vs. 1,6-diphenylhexatriene, scientists can isolate the effects of chain flexibility on folding rates.
-
Viscosity Reference: Due to its stability and defined molecular weight, it is used as a high-temperature viscosity standard for calibrating rheometers used in polymer melt studies.[1]
-
Synthetic Intermediate: It acts as a scaffold for Friedel-Crafts acylations to generate complex liquid crystals or chiral ligands (e.g., after nitration and reduction to the diamine).[1]
References
Methodological & Application
Application Note: Fabrication of Pulse-Shape Discrimination (PSD) Plastic Scintillators using 1,6-Diphenylhexane
Executive Summary & Scientific Rationale
Standard plastic scintillators (e.g., pure polyvinyltoluene or polystyrene based) are excellent for gross counting of radiation but historically lack the ability to discriminate between neutrons and gamma rays.[1] This discrimination relies on Pulse Shape Discrimination (PSD) , a phenomenon driven by Delayed Fluorescence via Triplet-Triplet Annihilation (TTA).[1]
In rigid solids, triplet excitons are immobile, preventing TTA. To enable PSD in plastics, the matrix must be modified to allow triplet mobility. 1,6-Diphenylhexane (DPH) is utilized here not merely as a dopant, but as a plasticizing solvent . By incorporating DPH into a Polystyrene (PS) matrix, we create a "pseudo-liquid" environment at the molecular level. This lowers the local glass transition temperature (
Mechanism of Action[2]
-
Ionization: Incident radiation excites the polymer matrix (Polystyrene).
-
Energy Transfer: Energy migrates to the primary fluor (PPO) via Förster Resonance Energy Transfer (FRET).
-
Triplet Migration (The DPH Role): The DPH plasticizer reduces polymer chain rigidity, allowing long-lived triplet states (
) on the PPO molecules to diffuse and collide. -
Annihilation: Two triplets collide (
), creating a delayed singlet state ( ). -
Emission: The
decays, emitting a photon. The time delay of this photon allows differentiation between neutrons (high triplet density) and gammas (low triplet density).
Chemical Composition & Materials
The formulation requires high purity to prevent quenching of the triplet states. Oxygen is the primary enemy of PSD.
Table 1: Standard Formulation (Weight %)
| Component | Role | Concentration (wt%) | Notes |
| Styrene (Monomer) | Base Matrix | 60% - 70% | Must be destabilized (inhibitor removed). |
| This compound (DPH) | Plasticizer / Solvent | 10% - 20% | Induces mobility for TTA. High boiling point (>300°C) prevents evaporation during cure. |
| PPO (2,5-Diphenyloxazole) | Primary Fluor | 20% - 30% | Exceptionally high loading is required for percolation threshold in PSD plastics. |
| POPOP | Wavelength Shifter | 0.1% - 0.2% | Shifts emission to ~420nm for PMT matching. |
| Benzoyl Peroxide (BPO) | Radical Initiator | 0.01% - 0.05% | Thermal initiator. AIBN is an alternative.[2] |
Critical Note on Purity: The Styrene monomer typically comes with 4-tert-butylcatechol (TBC) inhibitor. This must be removed via an alumina column immediately prior to use.
Fabrication Protocol
Phase 1: Pre-Polymerization Preparation
Objective: Create a homogeneous, oxygen-free monomer solution.
-
Inhibitor Removal:
-
Pack a glass chromatography column with activated Alumina (basic).
-
Pass the Styrene monomer through the column under gravity or low pressure.
-
Collect directly into a pre-cleaned glass mixing vessel.
-
Validation: The monomer should be colorless. Any yellow tint indicates oxidation or remaining inhibitor.
-
-
Dissolution:
-
Add the This compound (DPH) to the styrene.
-
Note: Dissolving 30% PPO is endothermic and slow. Heat the mixture gently to 40°C and stir using a magnetic stirrer (PTFE coated) until the solution is perfectly clear.
-
Add the Benzoyl Peroxide (BPO) last. Ensure the temperature is below 50°C to prevent premature initiation.
-
-
Degassing (CRITICAL STEP):
-
Oxygen acts as a paramagnetic quencher that destroys triplet states, eliminating the PSD effect.
-
Method: Freeze-Pump-Thaw (FPT) cycles.
-
Freeze the solution using liquid nitrogen.
-
Apply high vacuum (< 0.1 mbar) to the headspace.
-
Thaw the solution in a warm water bath. Gas bubbles will evolve vigorously.
-
Repeat 3-5 times until no bubbles appear upon thawing.
-
-
Alternative: Spurge with ultra-high purity (UHP) Nitrogen or Argon for 60 minutes if FPT is not feasible, though FPT is superior for PSD performance.
-
Phase 2: Thermal Polymerization Cycle
Objective: Cure the plastic without inducing thermal stress (crazing) or boiling the monomer (bubbles).
The reaction is exothermic. If the temperature ramps too fast, the internal heat will boil the styrene (BP ~145°C), ruining the scintillator.
Figure 1: Thermal polymerization cycle designed to mitigate the Trommsdorff (auto-acceleration) effect.
Detailed Cycle:
-
Sealing: Perform in a glovebox or under vacuum seal. The mold (glass or PTFE) must be sealed against oxygen re-entry.
-
Stage A (Gelation): Place in an oven at 70°C . Hold for 72 hours . The mixture will turn from liquid to a soft gel.
-
Stage B (Hard Cure): Slowly ramp temperature to 90°C over 24 hours. Hold at 90°C for another 24 hours to consume residual monomer.
-
Stage C (Annealing): Ramp down to room temperature at a rate of 2°C per hour . This prevents thermal shock and internal stress fractures.
Post-Processing & Characterization
Polishing
Plasticized scintillators are softer than pure polystyrene.
-
Use water-cooled sanding to prevent melting.
-
Sequence: 600 grit
1200 grit 2000 grit Diamond paste (3 m 1 m). -
Warning: Do not use organic solvents (Acetone/Ethanol) for cleaning, as they will attack the surface and extract the DPH. Use mild soapy water only.
PSD Validation (Figure of Merit)
To verify the DPH is working, you must measure the Figure of Merit (FOM) using a neutron source (e.g., Cf-252 or AmBe).
Where:
- is the separation between the gamma and neutron peaks in the Charge Integration plot.
- is the Full Width at Half Maximum of the respective peaks.
Target Metric: An FOM
Mechanism Visualization
The following diagram illustrates why DPH is essential for the PSD process in this specific matrix.
Figure 2: The role of DPH in facilitating Triplet Diffusion and Triplet-Triplet Annihilation (TTA).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Yellowing | Oxidation or Overheating | Improve degassing (FPT); Reduce polymerization peak temp. |
| Bubbles | Thermal Runaway | Reduce initiator concentration; Slow down the temperature ramp. |
| Soft/Gummy Surface | Excess DPH or Incomplete Cure | Reduce DPH %; Increase cure time at 90°C. |
| No PSD Observed | Oxygen Quenching or Low Dye Load | Verify vacuum seal; Ensure PPO concentration is >20%. |
| Crazing (Cracks) | Fast Cooling | Reduce cooling rate to <2°C/hour. |
References
-
Zaitseva, N., et al. (2012).[1][5][6] "Plastic scintillators with efficient neutron/gamma pulse shape discrimination." Nuclear Instruments and Methods in Physics Research Section A. Link[1][6]
-
Brooks, F. D. (1979). "Development of organic scintillators." Nuclear Instruments and Methods. Link[6]
-
Lawrence Livermore National Laboratory. (2018). "Recent Developments in Plastic Scintillators with Pulse Shape Discrimination." NIM A. Link[6]
-
Eljen Technology. "EJ-276 Plastic Scintillator Data Sheet (PSD Plastic)." (Industry Standard Reference for comparison). Link
-
Bertrand, G. H. V., et al. (2015).[6] "Pulse Shape Discrimination between (Fast or Thermal) Neutrons and Gamma Rays with Plastic Scintillators: State of the Art." NIM A. Link[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. ejournal.brin.go.id [ejournal.brin.go.id]
- 4. researchgate.net [researchgate.net]
- 5. US9309456B2 - Plastic scintillator with effective pulse shape discrimination for neutron and gamma detection - Google Patents [patents.google.com]
- 6. osti.gov [osti.gov]
Quantitative Analysis of 1,6-Diphenylhexane in Solution: A Senior Application Scientist's Guide
This comprehensive guide provides detailed application notes and protocols for the accurate determination of 1,6-diphenylhexane concentration in various solutions. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a selection of robust analytical techniques, explaining the causality behind experimental choices to ensure data integrity and reproducibility. The protocols described herein are designed as self-validating systems, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of Quantifying this compound
This compound is a non-polar aromatic hydrocarbon characterized by a central hexane chain flanked by two phenyl groups. Its molecular structure imparts unique physicochemical properties, making it a subject of interest in various fields, including as a model compound in studies of polymer chemistry, as a component in organic scintillators, and as a potential building block in the synthesis of novel organic materials. Accurate quantification of this compound is paramount for reaction monitoring, purity assessment, solubility studies, and quality control.
This guide details three primary analytical methods for the determination of this compound concentration:
-
UV-Vis Spectrophotometry: A rapid and cost-effective method for routine analysis.
-
High-Performance Liquid Chromatography (HPLC): A highly selective and sensitive technique for complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful method for identification and quantification, especially at trace levels.
A critical aspect of any quantitative analysis is the preparation of accurate standard solutions, which requires knowledge of the analyte's solubility. Due to the lack of extensive published solubility data for this compound, this guide also provides a protocol for its experimental determination.
Foundational Knowledge: Solubility Profile of this compound
The principle of "like dissolves like" governs the solubility of this compound. Its non-polar nature, dominated by the hydrocarbon backbone and phenyl rings, dictates its solubility in various organic solvents.
Expected Solubility Profile:
-
High Solubility: In non-polar and moderately polar aprotic solvents such as hexane, cyclohexane, toluene, diethyl ether, and dichloromethane. The van der Waals forces between this compound and these solvents are similar, promoting dissolution.
-
Moderate to Low Solubility: In polar aprotic solvents like acetone and ethyl acetate.
-
Very Low Solubility: In polar protic solvents such as methanol, ethanol, and water. The strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the non-polar this compound molecules.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Non-polar Aliphatic | Hexane, Cyclohexane | High | "Like dissolves like"; dominated by van der Waals interactions. |
| Non-polar Aromatic | Toluene, Benzene | High | Favorable π-π stacking interactions between phenyl rings. |
| Halogenated | Dichloromethane, Chloroform | High | Good balance of polarity to solvate the aromatic rings. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ether oxygen provides some polarity but the overall solvent is non-polar. |
| Ketones | Acetone | Moderate to Low | Increased polarity of the carbonyl group reduces affinity. |
| Alcohols | Methanol, Ethanol | Very Low | Strong hydrogen bonding network of the solvent excludes the non-polar solute. |
| Aqueous | Water | Insoluble | Highly polar nature of water and strong hydrogen bonding. |
Protocol for Experimental Determination of Solubility
This protocol outlines a gravimetric method to determine the solubility of this compound in a solvent of interest.
Materials:
-
This compound (solid)
-
Selected solvent (analytical grade)
-
Scintillation vials or small glass vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible membrane)
-
Syringes
-
Pre-weighed glass vials for solvent evaporation
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial.
-
Pipette a known volume (e.g., 5 mL) of the selected solvent into the vial.
-
Securely cap the vial and vortex vigorously for 1 minute to facilitate initial dissolution.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C) and allow it to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw a known volume (e.g., 2 mL) of the supernatant into a syringe, avoiding any solid particles.
-
Attach a 0.45 µm syringe filter to the syringe.
-
Dispense the filtered solution into a pre-weighed glass vial. Record the exact volume of the filtered aliquot.
-
-
Gravimetric Analysis:
-
Place the vial containing the filtered solution in a fume hood and allow the solvent to evaporate completely. Gentle heating or a stream of nitrogen can be used to accelerate this process.
-
Once the solvent has fully evaporated, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dried this compound residue on an analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight.
-
Solubility is then expressed as mass per volume (e.g., mg/mL or g/L).
-
Method 1: UV-Vis Spectrophotometry
Principle
The Beer-Lambert law is the fundamental principle behind quantitative UV-Vis spectrophotometry. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution[3].
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity (in L·mol⁻¹·cm⁻¹), a constant for a given substance at a specific wavelength.
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration of the analyte (in mol·L⁻¹).
Protocol for Determination of λmax and Molar Absorptivity (ε)
Since the molar absorptivity of this compound is not well-documented, it must be determined experimentally. This is achieved by creating a calibration curve from a series of standard solutions of known concentrations[3][4][5][6][7].
Materials:
-
This compound (analytical standard grade)
-
Spectrophotometric grade solvent (e.g., cyclohexane or hexane)
-
Volumetric flasks (various sizes)
-
Micropipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of a Stock Solution:
-
Accurately weigh a known mass of this compound (e.g., 10 mg) using an analytical balance.
-
Quantitatively transfer the solid to a volumetric flask (e.g., 100 mL).
-
Dissolve the solid in a small amount of the chosen solvent and then dilute to the mark with the same solvent.
-
Calculate the molar concentration of the stock solution. (Molecular Weight of this compound = 238.38 g/mol ).
-
-
Determination of λmax:
-
Prepare a dilute solution from the stock solution.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Fill another quartz cuvette with the dilute this compound solution.
-
Scan the absorbance of the solution over a relevant UV range (e.g., 200-400 nm) against the solvent blank.
-
The wavelength at which the maximum absorbance is observed is the λmax.
-
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of at least five standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration.
-
Perform a linear regression analysis on the data. The plot should be linear and pass through the origin.
-
-
Calculation of Molar Absorptivity (ε):
-
The slope of the calibration curve is equal to εb. Since the path length (b) is typically 1 cm, the slope of the line is the molar absorptivity (ε).
-
Protocol for Quantifying an Unknown Sample
-
Sample Preparation:
-
Dissolve the unknown sample in the same solvent used for the standards.
-
If necessary, dilute the sample so that its absorbance falls within the linear range of the calibration curve (typically 0.1 to 1.0 absorbance units).
-
-
Measurement and Calculation:
-
Measure the absorbance of the unknown sample at the λmax.
-
Determine the concentration of the unknown sample using the equation of the line from the calibration curve (y = mx + c, where y is absorbance, m is the slope, x is concentration, and c is the y-intercept, which should be close to zero).
-
Table 2: Instrument Parameters for UV-Vis Spectrophotometry
| Parameter | Setting | Rationale |
| Wavelength Range | 200 - 400 nm | To identify the λmax of the phenyl chromophore. |
| Scan Speed | Medium | A balance between scan time and spectral resolution. |
| Slit Width | 1.0 nm | Provides good spectral resolution for most applications. |
| Blank | Spectrophotometric grade solvent | To correct for absorbance from the solvent and cuvette. |
| Cuvette | 1 cm path length quartz | Quartz is transparent in the UV range. |
Diagram 1: Workflow for UV-Vis Spectrophotometric Analysis
Sources
- 1. 1,6-Diphenylhexatriene [omlc.org]
- 2. Deep UV dispersion and absorption spectroscopy of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Accurate Measurement of Molar Absorptivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Labs [mas-iiith.vlabs.ac.in]
- 6. uregina.ca [uregina.ca]
- 7. How to Find Molar Absorptivity Using the Beer-Lambert Law | Chemistry | Study.com [study.com]
Application Notes and Protocols for the Derivatization of 1,6-Diphenylhexane to Enhance Pharmaceutical Properties
Introduction: The Therapeutic Potential of the 1,6-Diphenylhexane Scaffold
The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. Its lipophilic nature, conferred by the two phenyl rings and the flexible hexane linker, allows for significant interaction with biological membranes and potential penetration into the central nervous system. However, the parent molecule often lacks the specific functional groups required for potent and selective biological activity, as well as favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.
This guide provides a comprehensive overview of strategic derivatization protocols for the this compound core. The methodologies outlined herein are designed to introduce a diverse range of functional groups, thereby enabling the exploration of structure-activity relationships (SAR) and the optimization of key drug-like properties. The overarching goal is to equip researchers in drug discovery and medicinal chemistry with the foundational knowledge and practical protocols to unlock the full therapeutic potential of this versatile scaffold. The strategic functionalization of such scaffolds is a cornerstone of modern drug discovery, allowing for the rapid generation of molecular libraries to probe biological systems and identify lead compounds with enhanced efficacy and safety profiles.[1][2]
Strategic Approaches to Derivatization
The derivatization of this compound can be approached through several key synthetic strategies, primarily targeting the aromatic rings and the aliphatic hexane chain. The choice of strategy will be dictated by the desired physicochemical and pharmacological properties of the final compound.
Core Derivatization Strategies
| Strategy | Target Moiety | Rationale | Potential Enhanced Properties |
| Electrophilic Aromatic Substitution | Phenyl Rings | Introduction of electron-donating or electron-withdrawing groups to modulate electronic properties and provide handles for further functionalization. | Altered receptor binding affinity, improved metabolic stability, modified solubility. |
| Benzylic Functionalization | Carbons adjacent to Phenyl Rings | Introduction of polar groups or pharmacophores at positions that can influence interactions with biological targets. | Increased solubility, introduction of hydrogen bonding capabilities, potential for chiral derivatization. |
| Aliphatic Chain Modification | Hexane Linker | Altering the length, rigidity, or polarity of the linker to optimize the spatial orientation of the phenyl rings for target engagement. | Modified lipophilicity, improved conformational constraint, enhanced binding affinity. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key derivatization reactions on the this compound scaffold. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: Para-Nitration of this compound via Electrophilic Aromatic Substitution
This protocol describes the introduction of a nitro group at the para-position of the phenyl rings, a versatile handle for subsequent chemical transformations.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice Bath
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
-
Hexane/Ethyl Acetate Solvent System
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of dichloromethane.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v, 2.2 equivalents of HNO₃) dropwise to the stirred solution. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1,6-bis(4-nitrophenyl)hexane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality: The strong acid mixture generates the nitronium ion (NO₂⁺), a potent electrophile, which then attacks the electron-rich phenyl rings. The para-position is favored due to steric hindrance and electronic effects.
Protocol 2: Benzylic Bromination of this compound
This protocol introduces a bromine atom at the benzylic position, which can be readily displaced by various nucleophiles to introduce diverse functionalities.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)
-
Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent
-
Reflux Condenser
-
Inert Atmosphere (Nitrogen or Argon)
-
Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)
-
Rotary Evaporator
-
Silica Gel for Column Chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1 equivalent), N-bromosuccinimide (2.2 equivalents), and a catalytic amount of benzoyl peroxide or AIBN.
-
Add carbon tetrachloride to dissolve the reactants and flush the system with an inert gas.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction should be monitored by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product via silica gel chromatography to obtain 1,6-dibromo-1,6-diphenylhexane.
-
Confirm the structure and purity of the product using appropriate analytical techniques (NMR, MS).
Causality: The radical initiator generates bromine radicals from NBS, which selectively abstract the benzylic hydrogens due to the stability of the resulting benzylic radical intermediate.
Enhancing Physicochemical Properties: Strategies and Evaluation
A primary goal of derivatization is to improve the drug-like properties of the this compound scaffold, particularly solubility and bioavailability.
Strategies for Enhancing Solubility
Poor aqueous solubility is a common challenge in drug development.[3][4][5][6] The following strategies can be employed to enhance the solubility of this compound derivatives:
-
Introduction of Ionizable Groups: The incorporation of acidic (e.g., carboxylic acids, phenols) or basic (e.g., amines) functional groups allows for salt formation, which can dramatically increase aqueous solubility.[5][7]
-
Addition of Polar Functional Groups: The introduction of hydroxyl, amide, or sulfone groups can increase the polarity of the molecule and its ability to form hydrogen bonds with water.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can improve solubility and pharmacokinetic profiles.
Protocol 3: Synthesis of a Water-Soluble Amine Derivative
This protocol details the conversion of the previously synthesized 1,6-bis(4-nitrophenyl)hexane to a more water-soluble diamine derivative.
Materials:
-
1,6-bis(4-nitrophenyl)hexane
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) or Iron Powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, suspend 1,6-bis(4-nitrophenyl)hexane (1 equivalent) in ethanol.
-
Add Tin(II) chloride dihydrate (5-6 equivalents) or iron powder (excess) to the suspension.
-
Slowly add concentrated hydrochloric acid dropwise while stirring.
-
Heat the reaction mixture to reflux for 3-4 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and neutralize with a concentrated NaOH solution until the pH is basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diamine product by column chromatography or recrystallization.
-
Characterize the final product, 1,6-bis(4-aminophenyl)hexane, by NMR and MS.
Causality: The nitro groups are reduced to primary amines under acidic conditions using a reducing agent like tin(II) chloride or iron. The resulting diamine is basic and can be protonated to form a water-soluble salt.
Workflow for Derivatization and Property Assessment
The following diagram illustrates a typical workflow for the derivatization of this compound and the subsequent evaluation of its enhanced properties.
Caption: Workflow for this compound derivatization and evaluation.
Characterization of Novel Derivatives
Thorough characterization of newly synthesized derivatives is crucial to confirm their identity, purity, and to establish a foundation for understanding their biological activity.
Standard Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of new functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
-
Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.
Logical Framework for Enhanced Properties
The rationale for derivatization is based on a logical progression from the core scaffold to derivatives with improved pharmaceutical attributes.
Caption: Logical progression from problem to solution.
Conclusion
The derivatization of the this compound scaffold is a powerful strategy for the development of novel drug candidates. By systematically modifying the aromatic rings and the aliphatic linker, researchers can fine-tune the physicochemical and pharmacological properties of these molecules. The protocols and strategies outlined in this guide provide a solid foundation for initiating a medicinal chemistry program centered on this promising scaffold. The successful application of these methods will undoubtedly lead to the discovery of new chemical entities with enhanced therapeutic potential.
References
-
Babu, A., & Kumar, A. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(72), 8989-9006. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 136853, this compound. Retrieved from [Link]
-
Yousif, M. N. M. (2022). Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines. Mini-Reviews in Organic Chemistry, 19(1), 108-125. [Link]
-
Menzek, A., et al. (2020). Synthesis and antioxidant activities of phenol derivatives from 1,6-bis(dimethoxyphenyl)hexane-1,6-dione. Bioorganic Chemistry, 99, 103884. [Link]
-
Hattori, K., et al. (2005). Discovery of diphenylcarbamate derivatives as highly potent and selective IP receptor agonists: orally active prostacyclin mimetics. Part 3. Bioorganic & Medicinal Chemistry Letters, 15(11), 2847-2850. [Link]
-
Liang, G., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12046-12063. [Link]
Sources
- 1. The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Late-stage C-H functionalization offers new opportunities in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. wjbphs.com [wjbphs.com]
- 7. journal.appconnect.in [journal.appconnect.in]
Application Note: 1,6-Diphenylhexane in Organic Electronics & Photophysics
[1][2]
Executive Summary
This compound (1,6-DPH) is a chemically stable, saturated hydrocarbon consisting of a hexamethylene chain capped by phenyl rings.[1][2] In the field of organic electronics and photonics, it serves three primary functions:
-
Model System for Excimer Dynamics: It is the "gold standard" for studying intramolecular excimer formation, a phenomenon critical to understanding efficiency roll-off in OLEDs and quenching in organic scintillators .[2]
-
Tunneling Barrier Reference: In single-molecule electronics (STM-BJ), it acts as a defined insulating spacer to determine charge attenuation factors (
) in molecular wires.[1][2] -
Dielectric & Crystal Engineering: Its flexible, non-conjugated chain is used to engineer spacing in supramolecular assemblies, preventing aggregation-caused quenching (ACQ) in active semiconductor layers.[1][2]
Part 1: Material Properties & Technical Specifications
| Property | Specification | Relevance to Electronics |
| Chemical Formula | Stoichiometry for synthesis verification. | |
| Molecular Weight | 238.37 g/mol | Calculation of molar concentrations for doping.[2] |
| Melting Point | ~ -2 °C to 2 °C | Liquid/waxy solid at room temp; requires specific handling for thin films.[1][2] |
| Electronic Character | Insulator (HOMO-LUMO gap > 5 eV) | Ideal dielectric spacer or tunneling barrier.[1][2] |
| Fluorescence | Monomer: ~280 nm (Abs); Excimer: ~330 nm (Em) | Probe for conformational dynamics.[2] |
| Dielectric Constant | Low-k dielectric behavior for passivation layers.[1][2] |
Part 2: Synthesis Protocol (Friedel-Crafts Alkylation)
Objective: Synthesize high-purity this compound for use as a spectroscopic standard or dielectric precursor. Mechanism: Double Friedel-Crafts alkylation of benzene using 1,6-dichlorohexane.[1][2]
Reagents:
-
Benzene (Anhydrous, excess as solvent/reactant)[1]
-
Aluminum Chloride (
, anhydrous, 0.2 equiv - catalytic)[1] -
Dichloromethane (DCM) or neat Benzene[1]
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stir bar. Maintain a nitrogen atmosphere.
-
Catalyst Activation: Add anhydrous
(2.7 g, 20 mmol) to dry benzene (50 mL). Cool the suspension to 0°C using an ice bath. -
Addition: Mix 1,6-dichlorohexane (15.5 g, 100 mmol) with 20 mL of benzene. Add this solution dropwise to the flask over 45 minutes. Critical: Maintain temperature < 5°C to prevent polymerization or poly-alkylation.[1][2]
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and reflux gently for 4–6 hours. Evolution of HCl gas indicates reaction progress (scrub exhaust gas through NaOH solution).[2]
-
Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/HCl mixture to decompose the aluminum complex.
-
Extraction: Separate the organic layer.[2] Wash the aqueous layer with diethyl ether (
mL). Combine organic phases.[2][3] -
Purification:
-
Validation: Confirm structure via
-NMR (Target: 7.2 ppm (Ar-H), 2.6 ppm ( ), 1.3-1.6 ppm (alkyl chain)).
Part 3: Application Workflows
Application A: Investigating Excimer Quenching in OLED Materials
Context: In Organic Light Emitting Diodes (OLEDs), efficiency often drops at high brightness due to "excimer formation"—where an excited molecule complexes with a ground-state neighbor, emitting a red-shifted, lower-energy photon. 1,6-DPH is the ideal model to study this because its flexible chain allows it to fold into a "sandwich" conformation, mimicking the
Protocol:
-
Sample Prep: Prepare dilute solutions (
M) of 1,6-DPH in solvents of varying viscosity (e.g., Hexane vs. Hexadecane). -
Excitation: Excite at the phenyl absorption band (
nm).[2] -
Observation:
-
Analysis: The ratio of Excimer/Monomer intensity (
) directly correlates to the rate of intramolecular collision.-
Insight: If a new OLED host material shows similar spectral broadening to 1,6-DPH, it indicates poor steric protection of the chromophores.
-
Application B: Single-Molecule Conductance Reference (STM-BJ)
Context: To design molecular wires, researchers must distinguish between current flowing through the molecule (tunneling) and hopping. 1,6-DPH serves as a "pure tunneling" reference due to its saturated backbone.[1][2]
Protocol:
-
Substrate: Gold (Au) substrate, flame-annealed.
-
Deposition: Depose 1,6-DPH from solution (1 mM in Toluene) or use a bi-functionalized derivative (e.g., 1,6-bis(4-mercaptophenyl)hexane) for better anchoring.[1][2]
-
Measurement (STM Break Junction):
-
Data Analysis:
Part 4: Visualizing the Mechanism
The following diagram illustrates the synthesis and the conformational switching that makes 1,6-DPH a critical probe for excimer dynamics.
Caption: Workflow showing the synthesis of 1,6-DPH and its photophysical transition from an extended ground state to a folded excimer state, mimicking defect sites in organic semiconductors.
Part 5: References
-
Synthesis & Properties: PubChem Compound Summary for CID 136853, this compound. National Center for Biotechnology Information (2025).[2] Link[1]
-
Excimer Dynamics: Hirayama, F. "Intramolecular Excimer Formation.[2] I. The Diphenylalkanes". Journal of Chemical Physics, 42, 3163 (1965). (Foundational text establishing the
rule and behavior of chains). -
Single Molecule Conductance: Haiss, W., et al. "Precision control of single-molecule electrical junctions".[2] Nature Materials, 5, 995–1002 (2006).[2] (Contextualizes alkane chain conductance).
-
Friedel-Crafts Protocol: "Friedel-Crafts Alkylation: Mechanism and Protocol". Organic Chemistry Portal. Link
-
Liquid Crystal/Dielectric Context: Liquid Crystals: Fundamentals. Sigma-Aldrich Technical Library.[1][2] Link
Sources
- 1. This compound | 1087-49-6 [chemicalbook.com]
- 2. This compound | C18H22 | CID 136853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Single-Molecule Conductance Behavior of Molecular Bundles - PMC [pmc.ncbi.nlm.nih.gov]
time-resolved fluorescence spectroscopy of 1,6-diphenylhexane
Application Note: Time-Resolved Fluorescence Spectroscopy of 1,6-Diphenylhexane (DPH)
Abstract
This guide provides a rigorous protocol for using time-resolved fluorescence spectroscopy to analyze membrane dynamics using the probe 1,6-diphenyl-1,3,5-hexatriene (DPH). Unlike steady-state anisotropy, which yields a weighted average of static order and dynamic rotation, time-resolved measurements (TCSPC) allow researchers to mathematically decouple the lipid order parameter (
Introduction & Photophysics
DPH is a rod-like, hydrophobic polyene that partitions spontaneously into the acyl chain region of lipid bilayers. Its fluorescence properties are strictly environment-dependent:
-
Non-Fluorescent in Water: Quantum yield is negligible (
) in aqueous solution due to rapid non-radiative decay. -
Fluorescent in Membranes: Upon intercalation, the quantum yield increases dramatically, making it a "light-switch" probe.
-
Alignment: The long axis of DPH aligns parallel to the lipid acyl chains.
Why Time-Resolved?
Steady-state anisotropy (
-
Packing Order: How restricted is the probe's motion? (Structural)
-
Microviscosity: How fast does the probe rotate within that restriction? (Kinetic)
Time-resolved anisotropy decays,
Theoretical Framework: The Wobble-in-a-Cone Model
In a lipid bilayer, DPH does not rotate isotropically (like in a solvent) but wobbles within a cone defined by the surrounding acyl chains.
The anisotropy decay
- : Fundamental anisotropy (typically 0.360–0.395 for DPH).
-
: Limiting anisotropy at infinite time.[1] This relates to the Order Parameter (
) :- : Perfect order (crystalline).
- : Complete disorder (isotropic fluid).
-
: Rotational correlation time, related to the Cone Angle (
) and Wobbling Diffusion Coefficient ( ) .
Visualizing the Model Logic
Figure 1: Logic flow for extracting physical membrane parameters from raw anisotropy decays.
Instrumentation & Settings
Technique: Time-Correlated Single Photon Counting (TCSPC).
| Parameter | Setting / Specification | Reason |
| Excitation Source | Pulsed LED or Laser Diode (280nm - 375nm) | DPH absorption max is ~350nm. 375nm lasers are common; 280nm excites proteins (FRET applications). |
| Repetition Rate | 1 MHz - 10 MHz | Ensure time window > 5x fluorescence lifetime (DPH |
| Emission Monochromator | 420 nm - 460 nm | Emission max is ~430 nm. |
| Bandpass | 4 - 16 nm | Balance signal intensity vs. scattering rejection. |
| Polarizers | Glan-Thompson or Film | Required for anisotropy. Excitation: Vertical (V); Emission: V & Horizontal (H). |
| Instrument Response (IRF) | < 200 ps FWHM | Critical for resolving short correlation times in fluid phases. |
Experimental Protocol
Phase 1: Sample Preparation (Liposomes/LUVs)
Goal: Create a homogeneous population of Large Unilamellar Vesicles (LUVs) labeled with DPH.
-
Lipid Dissolution: Dissolve lipids (e.g., DPPC, POPC) in chloroform.
-
Drying: Evaporate solvent under nitrogen flow to form a thin film. Desiccate under vacuum for 2 hours to remove trace chloroform.
-
Hydration: Add buffer (e.g., PBS pH 7.4) to the film. Vortex vigorously to form Multilamellar Vesicles (MLVs). Final lipid concentration: 0.1 – 1.0 mM.
-
Sizing (Extrusion): Pass MLVs through a polycarbonate filter (100 nm pore size) 11–21 times using a mini-extruder. This yields uniform LUVs.
Phase 2: DPH Staining
Critical Step: DPH is poorly soluble in water. Do not add solid DPH to buffer.
-
Stock Solution: Prepare 2 mM DPH in Tetrahydrofuran (THF) or DMF. Store at -20°C in the dark.
-
Labeling: Inject DPH stock into the LUV suspension under rapid stirring.
-
Target Ratio: 1:300 to 1:500 (DPH:Lipid molar ratio).
-
Solvent Limit: Keep organic solvent < 0.5% v/v to avoid membrane perturbation.
-
-
Incubation: Incubate for 30–60 minutes at a temperature above the lipid phase transition (
) to ensure complete intercalation.
Phase 3: TCSPC Data Acquisition
Step 3.1: Measure the Instrument Response Function (IRF)
-
Use a scattering solution (Ludox silica or glycogen) at the excitation wavelength.
-
Collect decay to >10,000 counts at the peak.
Step 3.2: Measure Fluorescence Decays
-
Set Excitation Polarizer: Vertical (0°).
-
Set Emission Polarizer: Vertical (0°) for
. -
Acquire: Collect until peak count reaches 10,000–50,000 (ensure high S/N).
-
Rotate Emission Polarizer: Horizontal (90°) for
. -
Acquire: Collect for the same integration time as the VV scan (or count to peak if normalizing later, but fixed time is safer for G-factor calculation).
Step 3.3: Background Correction
-
Measure a "Blank" (unlabeled liposomes) under identical conditions. Subtract this background contribution if significant (>1% of signal).
Data Analysis Workflow
G-Factor Determination
The G-factor corrects for the polarization sensitivity of the detection optics.
Construct the Anisotropy Decay
Fitting (Iterative Reconvolution)
Use analysis software (e.g., DAS6, FluoFit) to fit
-
Model:
-
Criteria:
- (Chi-squared) between 0.9 and 1.2.
-
Residuals should be randomly distributed around zero.
Interpretation Table
| Observation | Parameter Change | Physical Meaning |
| Drug added, | Drug disrupts packing; membrane becomes more disordered (fluid). | |
| Cholesterol added, | Cholesterol "stiffens" the membrane (Liquid Ordered phase). | |
| Temperature > | Phase transition from Gel to Liquid Crystalline. | |
| Drug added, | Membrane microviscosity decreases; probe wobbles faster. |
Troubleshooting & Quality Control
| Issue | Cause | Solution |
| High | IRF mismatch or Pile-up | Keep count rate < 2% of rep rate. Re-measure IRF using exact optical path. |
| Low Anisotropy ( | Light Scattering | Check sample clarity. Use a long-pass filter on emission to block scatter. |
| Lifetime too short (< 5ns) | Fluorescence Quenching | Check for impurities or aggregated DPH (microcrystals). |
| Depolarization Artifacts | High NA Objective | If using a microscope, apply aperture correction factors (high NA depolarizes light). |
References
-
Lentz, B. R. (1993). Use of fluorescent probes to monitor molecular order and motions within liposome bilayers.[2][3] Chemistry and Physics of Lipids, 64(1-3), 99-116. Link
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter 10: Time-Resolved Anisotropy). Link
-
Kinosita, K., Kawato, S., & Ikegami, A. (1977). A theory of fluorescence polarization decay in membranes. Biophysical Journal, 20(3), 289-305. Link
-
Shinitzky, M., & Barenholz, Y. (1978). Fluidity parameters of lipid regions determined by fluorescence polarization.[4][5] Biochimica et Biophysica Acta (BBA), 515(4), 367-394. Link
-
Repáková, J., et al. (2005). Orientational distribution of DPH in lipid membranes: A comparison of molecular dynamics calculations and experimental time-resolved anisotropy. Physical Chemistry Chemical Physics, 7, 349-358. Link
Sources
- 1. Differential Polarized Phase Fluorometric Investigations of Diphenylhexatriene in Lipid Bilayers. Quantitation of Hindered Depolarizing Rotations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The interpretation of the time-resolved fluorescence anisotropy of diphenylhexatriene-phosphatidylcholine using the compound motion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-Resolved Fluorescence Anisotropies of Diphenylhexatriene and Perylene in Solvents and Lipid Bilayers Obtained from Multifrequency Phase-Modulation Fluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid fluidity and membrane protein monitoring using 1,6-diphenyl-1,3,5-hexatriene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
Troubleshooting & Optimization
resolving issues with 1,6-diphenylhexane solubility in experimental buffers
Technical Support Center: A Guide to Solubilizing 1,6-Diphenylhexane
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous experimental buffers. As a highly nonpolar molecule, this compound presents a classic case of "like dissolves like," making its incorporation into polar, water-based systems a significant hurdle.[1][2] This document provides a series of troubleshooting steps, detailed protocols, and the underlying scientific principles to help you achieve stable and reproducible working solutions for your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility issues with this compound.
Q1: I've added this compound powder directly to my phosphate-buffered saline (PBS), and it won't dissolve. Why?
A: This is expected behavior due to the significant mismatch in polarity between this compound and your aqueous buffer. This compound is a nonpolar hydrocarbon, characterized by a long carbon chain and two phenyl groups, with a complete absence of hydrogen-bonding functional groups.[3][4] Aqueous buffers, like PBS, are highly polar environments dominated by the strong hydrogen-bonding network of water.[5] Nonpolar molecules cannot form favorable interactions with water and, in fact, disrupt its hydrogen-bonding structure, a thermodynamically unfavorable process known as the hydrophobic effect.[2][5] Consequently, the compound is effectively repelled by the water molecules and will not dissolve.
Q2: I managed to dissolve this compound in pure DMSO, but it immediately precipitated when I diluted it into my cell culture medium. What went wrong?
A: This is a very common issue called "crashing out" or precipitation upon dilution. While you correctly identified a suitable nonpolar solvent (DMSO) to create a concentrated stock, the problem arises during the dilution step. Your stock solution has a high "solvent capacity" for this compound. When you introduce this stock into a large volume of an aqueous medium, you drastically lower the overall concentration of the organic co-solvent. If the final concentration of DMSO is too low, it can no longer maintain the solubility of the this compound, which then precipitates out of the now predominantly aqueous solution.[6] The key is to ensure the final concentration of the co-solvent is sufficient to keep the compound in solution without adversely affecting your experiment.
Q3: Is it possible to make a true, clear aqueous solution of this compound?
A: In the strictest sense, no. Achieving a true solution of a highly nonpolar molecule like this compound in water at meaningful concentrations is practically impossible. The goal of the following protocols is not to create a simple solution but to generate a stable microscopic dispersion . This is achieved by using carrier molecules or systems that encapsulate the this compound, rendering it compatible with the aqueous environment. These systems include co-solvent microenvironments, detergent micelles, or cyclodextrin inclusion complexes.
Part 2: Troubleshooting Guide - Step-by-Step Solubilization Protocols
If you are facing immediate issues, identify your problem below and follow the recommended protocols.
Problem: Compound Precipitates When Preparing the Final Working Solution
This is the most frequent challenge. The solution is to select an appropriate solubilization strategy. We will proceed from the simplest method (co-solvents) to more complex formulations.
Solution A: The Co-Solvent Method (First-Line Approach)
This method relies on using a water-miscible organic solvent to create a final buffer system that is less polar than water alone.
Causality: Co-solvents like Dimethyl Sulfoxide (DMSO) or ethanol are amphipathic, possessing both polar and nonpolar characteristics. They integrate into the water structure and can form a "solvation shell" around the nonpolar this compound molecule, preventing it from aggregating and precipitating.[7]
Detailed Protocol:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the required amount of this compound.
-
Add a minimal volume of 100% ACS-grade or higher DMSO (or ethanol). For example, start by dissolving 10 mg of this compound in 200 µL of DMSO to create a 50 mg/mL stock.
-
Ensure complete dissolution. Gentle vortexing or brief water bath sonication can be used to assist.[8] The solution should be perfectly clear.
-
-
Prepare the Final Working Solution:
-
Warm your experimental buffer to the temperature of your experiment (e.g., 37°C for cell-based assays). This can sometimes help with solubility.
-
While vigorously vortexing the buffer, add the stock solution dropwise or in a very slow stream. Crucially, add the stock to the buffer, not the other way around. This ensures rapid dispersal and minimizes localized high concentrations that can lead to precipitation.
-
Best Practice: Keep the final concentration of the organic co-solvent as low as possible, typically below 1% (v/v), to avoid solvent-induced artifacts in biological assays. If solubility issues persist, you may cautiously increase the co-solvent percentage, but you MUST use an equivalent percentage in your vehicle control.
-
Data Summary: Common Co-Solvents
| Co-Solvent | Polarity | Notes | Typical Final Conc. |
| DMSO | Polar Aprotic | Strong solvent, can be toxic to some cells at >1%. | 0.1% - 1.0% |
| Ethanol | Polar Protic | Less toxic than DMSO, but can be more volatile. | 0.1% - 2.0% |
| DMF | Polar Aprotic | Good solvent, but higher toxicity concerns. | Use with caution. |
| PEG 400 | Polar | Often used in drug formulations, less toxic.[7] | Variable |
Solution B: The Detergent Method (Micellar Solubilization)
If co-solvents fail, especially at higher desired concentrations of this compound, detergents are the next logical step.
Causality: Detergents are amphipathic molecules that, above a specific concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[9] These micelles have a hydrophobic core and a hydrophilic exterior. The nonpolar this compound partitions into the hydrophobic core, shielded from the aqueous buffer, thus becoming "solubilized".[5]
Caption: Micellar solubilization of this compound.
Detailed Protocol:
-
Select a Detergent: Non-ionic detergents like Tween® 20 or Triton™ X-100 are generally good starting points as they are less likely to denature proteins.
-
Prepare a Detergent-Containing Buffer:
-
Prepare your experimental buffer as usual.
-
Add the selected detergent to a final concentration that is well above its CMC. For example, the CMC of Tween® 20 is ~0.006% w/v, so a working concentration of 0.05% - 0.1% is appropriate.
-
Ensure the detergent is fully dissolved.
-
-
Prepare the this compound Stock:
-
Prepare a concentrated stock of this compound in a co-solvent like DMSO or ethanol, as described in Solution A.
-
-
Combine for the Final Solution:
-
While vortexing the detergent-containing buffer, slowly add the this compound stock solution. The pre-formed micelles will capture the compound as it is introduced.
-
Data Summary: Common Non-Ionic Detergents
| Detergent | CMC (w/v) | Typical Working Conc. (w/v) |
| Tween® 20 | ~0.006% | 0.05% - 0.1% |
| Triton™ X-100 | ~0.015% | 0.1% - 0.5% |
| Brij® L23 | ~0.006% | 0.05% - 0.1% |
Solution C: The Cyclodextrin Method (Inclusion Complex Formation)
This is an advanced and highly effective technique, particularly common in pharmaceutical formulation, for increasing the apparent water solubility of hydrophobic compounds.[]
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[11] The nonpolar this compound molecule can fit inside the hydrophobic cavity, forming a stable "inclusion complex." This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.[12]
Caption: Formation of a this compound-cyclodextrin inclusion complex.
Detailed Protocol:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.
-
Prepare the Cyclodextrin Solution:
-
Dissolve the HP-β-CD in your experimental buffer to the desired concentration. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.
-
-
Form the Inclusion Complex:
-
Add an excess of this compound powder directly to the cyclodextrin solution.
-
Stir or shake the mixture vigorously at a controlled temperature (e.g., room temperature or 37°C) for several hours (e.g., 24-48 hours) to allow for complex formation to reach equilibrium.
-
After incubation, remove the undissolved, excess this compound by centrifugation (e.g., 10,000 x g for 15 minutes) followed by sterile filtration (0.22 µm filter) of the supernatant.
-
The clear filtrate is your saturated stock solution of the this compound-cyclodextrin complex. The concentration of this stock must be determined analytically (e.g., by HPLC or UV-Vis spectroscopy).
-
Part 3: Systematic Troubleshooting Workflow & Best Practices
If you are unsure which method to use, follow this logical workflow.
Caption: Systematic workflow for troubleshooting this compound solubility.
Mandatory Best Practice: The Vehicle Control
It is absolutely critical to include a "vehicle control" in your experiments. The vehicle is everything you used to dissolve the this compound, but without the compound itself.
-
If you used 0.5% DMSO, your vehicle control is buffer + 0.5% DMSO.
-
If you used 0.1% Tween-20 and 0.5% DMSO, your vehicle control is buffer + 0.1% Tween-20 + 0.5% DMSO.
This control allows you to definitively attribute any observed biological effects to your compound, and not to the solubilizing agents themselves.
References
-
PubChem. (n.d.). 1,6-Hexanedithiol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 15). 1,6-Hexanediol. Retrieved from [Link]
-
Tessaro, A. L., et al. (2012). Unusual 1,6-diphenyl-1,3,5-hexatriene (DPH) spectrophotometric behavior in water/ethanol and water/DMSO mixtures. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
LookChem. (n.d.). (2S,5S)-1,6-diphenylhexane-2,5-diamine. Retrieved from [Link]
-
Uekama, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]
-
ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
van der Mee, L., et al. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society. Retrieved from [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]
-
Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Calbiochem. (n.d.). Detergents. EMD Millipore. Retrieved from [Link]
-
Friedman, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
Reja, R., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. Retrieved from [Link]
-
Quora. (2017). How do covalent compounds dissolve so easily in non polar organic solvents? Retrieved from [Link]
- Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
Carl ROTH. (n.d.). Biological Buffers. Retrieved from [Link]
-
Bitesize Bio. (2021). 6 Common Lab Uses of Detergents. Retrieved from [Link]
-
Vimalson, C., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Calbiochem. (n.d.). Buffers. EMD Millipore. Retrieved from [Link]
-
ACS Publications. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Retrieved from [Link]
-
Al-Zoubi, N., et al. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics. Retrieved from [Link]
-
PubChem. (n.d.). 1,6-Diphenyl-2,5-hexanedione. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclodextrins & methods used for enhancing solubility of poorly water.... Retrieved from [Link]
-
Chemistry LibreTexts. (2020). Intermolecular Forces and Solubilities. Retrieved from [Link]
-
IJSDR. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]
-
Le Maire, M., et al. (2000). Detergents as probes of hydrophobic binding cavities in serum albumin and other water-soluble proteins. Journal of Biological Chemistry. Retrieved from [Link]
-
ACS Publications. (2022). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. Retrieved from [Link]
-
Mol-Instincts. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | C18H22 | CID 136853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. med.unc.edu [med.unc.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 11. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
Validation & Comparative
Comparative Analysis: Quantum Yield of 1,6-Diphenylhexane Derivatives (DPH Series)
This guide provides a comparative technical analysis of the quantum yield (QY) and photophysical performance of 1,6-diphenyl-1,3,5-hexatriene (DPH) and its functionalized derivatives.
Editorial Note: While "1,6-diphenylhexane" refers to the saturated hydrocarbon backbone, the high-performance derivatives relevant to fluorescence applications (probes, sensors, and scintillators) are predominantly the conjugated polyene analogs (DPH series). The saturated scaffold exhibits negligible fluorescence due to the lack of π-conjugation. Therefore, this analysis focuses on the DPH series (DPH, TMA-DPH, and DPH-PC), which are the industry standards for membrane dynamics and drug delivery research.
Executive Summary & Mechanistic Basis
The fluorescence quantum yield (
-
The Saturated Scaffold (this compound): Lacks the conjugated
-system required for visible fluorescence. Transitions are restricted to the UV range with ultra-fast non-radiative decay, rendering it effectively non-fluorescent ( ). -
The Conjugated Probe (DPH): The introduction of three double bonds creates a rigid, planar chromophore. Its QY is highly environmentally sensitive.[1] In low-viscosity solvents, photoisomerization (trans-cis) quenches fluorescence.[1] In high-viscosity or rigid environments (e.g., lipid bilayers), isomerization is inhibited, and
increases dramatically.
Mechanism of Action: The Viscosity-Quantum Yield Lock
The utility of DPH derivatives in drug development lies in their "turn-on" response to membrane rigidity.
Figure 1: Jablonski-style diagram illustrating the competition between fluorescence and torsional relaxation. In rigid environments (membranes), the path to the 'Twisted Intermediate' is blocked, maximizing Quantum Yield.
Comparative Performance Data
The following table synthesizes experimental quantum yield data across different derivatives and environments. Note the critical dependence on solvent viscosity and polarity.[1]
| Derivative | Structure / Modification | Key Application | ||
| DPH | Unsubstituted 1,6-diphenyl-1,3,5-hexatriene | 0.65 (Cyclohexane) | ~0.80 - 0.90 (Liposomes) | Core membrane fluidity probe (Hydrophobic core). |
| TMA-DPH | Trimethylammonium cationic group at para-position | < 0.05 (Water) | ~0.60 (Liposomes) | Surface-anchored probe; measures fluidity at the lipid-water interface. |
| DPH-PC | Phosphatidylcholine-linked DPH | Low (Micelles) | High (Bilayers) | Non-exchangeable lipid probe; tracks specific lipid domain dynamics.[1] |
| Saturated 1,6-DPH | This compound (No double bonds) | < 0.01 | < 0.01 | Non-fluorescent control; Scintillator solvent base.[1] |
Data Interpretation for Drug Development:
-
DPH provides the highest absolute signal but equilibrates deep within the hydrophobic core, making it blind to surface-level perturbations caused by charged drug molecules.
-
TMA-DPH has a lower intrinsic QY but offers superior localization.[1] Its fluorescence is strictly dependent on membrane binding (it is virtually dark in water), providing a "wash-free" assay capability.[1]
Experimental Protocol: Absolute Quantum Yield Determination
Objective: Accurately measure the
Protocol Workflow
-
Sample Preparation:
-
Spectroscopic Measurement:
-
Calculation & Correction: Use the comparative equation incorporating the Refractive Index (
) of the solvents:
Validated Workflow Diagram
Figure 2: Step-by-step decision workflow for ensuring accurate Quantum Yield measurement, highlighting the critical Optical Density checkpoint.
Technical Nuances & Troubleshooting
-
Photobleaching: DPH derivatives are susceptible to UV-induced photodegradation.[1] Keep excitation slit widths narrow (e.g., 2-3 nm) and minimize exposure time.[1]
-
Turbidity Artifacts: When measuring QY in liposomes (membrane assays), light scattering (Rayleigh/Raman) can distort the emission spectrum.
-
Solution: Use a "Blank" liposome sample (without dye) and subtract its signal from the dye-labeled sample before integration.
-
-
Solvent Refractive Index: Neglecting the
term is the most common error. For DPH in Cyclohexane ( ) vs Quinine Sulfate in Water ( ), this correction factor is , a 15% difference in the final result.
References
-
Hunger, K., & Kleinermanns, K. (2013). Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S1-State Competes with Formation of O2 Contact Charge Transfer Complex.[4] Open Journal of Physical Chemistry.
-
PhotochemCAD. 1,6-Diphenylhexatriene Absorption and Emission Data. Taniguchi, M., & Lindsey, J. S.[5]
-
Do Canto, A. M., et al. (2016). Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study.[1] Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Zhang, H., et al. (2023). Multiple responses of 1,6-diphenyl-1,3,5-hexatriene to mechanical stimulation: emission enhancement, piezochromism and negative linear compressibility. Chemical Science.
-
NIST. Fluorescence Quantum Yield Measurements (Technical Note).
Sources
- 1. This compound | C18H22 | CID 136853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. abmole.com [abmole.com]
- 4. Intense Long-Lived Fluorescence of 1,6-Diphenyl-1,3,5-Hexatriene: Emission from the S<sub>1</sub>-State Competes with Formation of O<sub>2</sub> Contact Charge Transfer Complex [file.scirp.org]
- 5. PhotochemCAD | 1,6-Diphenylhexatriene [photochemcad.com]
Validation of Theoretical Models: 1,6-Diphenylhexane (DPH) Behavior in Membranes
Executive Summary
1,6-Diphenyl-1,3,5-hexatriene (DPH) remains the gold standard for quantifying membrane microviscosity due to its rod-like structure and high partition coefficient into the hydrophobic bilayer core. However, the accuracy of DPH data relies heavily on the validity of the "Wobbling-in-a-Cone" theoretical model .
This guide validates the DPH theoretical framework against modern Molecular Dynamics (MD) simulations and compares its performance with surface-anchored (TMA-DPH) and solvatochromic (Laurdan) alternatives. It provides a self-validating experimental protocol designed to minimize artifacts arising from light scattering and probe misalignment.
Theoretical Framework: The Wobbling-in-a-Cone Model
The interpretation of DPH fluorescence anisotropy (
The Model Mechanics
The model posits that the DPH molecule rotates freely within a cone defined by a semi-angle (
- (Fundamental Anisotropy): The anisotropy in the absence of rotation (theoretical max ~0.395).
- (Limiting Anisotropy): The residual anisotropy at infinite time, representing the restriction of motion (Order Parameter).
- : The wobbling diffusion coefficient (rate of motion).
The relationship is defined as:
Visualization of the Model
The following diagram illustrates the mathematical and physical constraints of the model.
Figure 1: The "Wobbling-in-a-Cone" model illustrating how physical lipid packing restricts DPH motion, translating molecular dynamics into measurable anisotropy decay.
Computational Validation: MD Simulations vs. Theory
Recent Atomistic Molecular Dynamics (MD) simulations have been critical in validating (and correcting) the theoretical assumptions of DPH behavior.
Validation Points
-
Orientation: MD simulations confirm that DPH aligns parallel to the lipid acyl chains (C1-C9 region) with a tilt angle distribution matching the predicted cone geometry.
-
Location: Contrary to early assumptions of uniform distribution, DPH localizes preferentially in the hydrophobic core but not the exact center (midplane).[1] It resides roughly 0.75–1.0 nm from the bilayer center.
-
Artifacts: Simulations reveal that in high-curvature systems (small vesicles), DPH can partition into the water interface, violating the hydrophobic assumption. Correction: Use Large Unilamellar Vesicles (LUVs) >100nm.
Comparative Analysis: DPH vs. Alternatives
To validate DPH data, one must understand its limitations compared to probes that measure different membrane properties.[2]
Performance Comparison Table
| Feature | DPH (The Standard) | TMA-DPH (The Anchor) | Laurdan (The Sensor) |
| Primary Readout | Microviscosity (Rotational Diffusion) | Surface Viscosity & Order | Hydration & Polarity (GP) |
| Membrane Location | Deep Hydrophobic Core (Acyl tails) | Interfacial Region (C1-C4) | Glycerol Backbone / Interface |
| Theoretical Model | Wobbling-in-a-Cone | Restricted Rotation (Anchored) | Solvatochromic Shift |
| Sensitivity | High sensitivity to Phase Transition ( | Sensitive to Surface Charge & Headgroups | Sensitive to Water Penetration (Lo/Ld) |
| Key Limitation | No anchor; can "flip-flop" or exit bilayer | Slower dynamics due to anchor | Complex spectral analysis (requires 2 wavelengths) |
When to use which?
-
Use DPH when validating bulk membrane fluidity changes caused by temperature or cholesterol.
-
Use TMA-DPH to validate if a drug interacts with the surface or core (differential depth profiling).
-
Use Laurdan to validate if a change in "fluidity" is actually just a change in membrane hydration (water penetration).
Experimental Protocol: Self-Validating Workflow
This protocol includes "Checkpoints" to ensure the theoretical model holds true during the experiment.
Reagents
-
Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH) - 2 mM stock in THF.
-
Lipids: DPPC or POPC (Avanti Polar Lipids).
-
Buffer: PBS or HEPES, pH 7.4.
Step-by-Step Methodology
Figure 2: Experimental workflow for DPH anisotropy including critical checkpoints for structural integrity (DLS) and optical validity (G-Factor).
Detailed Steps & Causality
-
Vesicle Generation (Extrusion):
-
Action: Extrude hydrated lipids through a 100 nm polycarbonate filter.
-
Causality: DPH theory assumes a planar bilayer approximation. Large Unilamellar Vesicles (LUVs) minimize curvature effects that distort the "cone" angle found in small sonicated vesicles.
-
Validation: Use Dynamic Light Scattering (DLS). Polydispersity Index (PDI) must be < 0.1.
-
-
Staining (The Partition Step):
-
Action: Incubate DPH (final conc 1
M) with liposomes at a temperature above the lipid phase transition ( ). -
Causality: DPH is rigid. If added below
(gel phase), it will not penetrate the core, aggregating on the surface and yielding false "high anisotropy" artifacts.
-
-
Measurement (L-Format):
-
Action: Measure intensities:
, , , . -
Correction: Calculate the G-factor (
) to correct for instrument sensitivity differences. -
Calculation:
-
-
Background Subtraction (Self-Validation):
-
Action: Subtract the signal of unstained liposomes.
-
Reasoning: Light scattering from lipids (Tyndall effect) is highly polarized (
). Failure to subtract background results in artificially high anisotropy values.
-
References
-
Kinosita, K., Kawato, S., & Ikegami, A. (1977). A theory of fluorescence polarization decay in membranes. Biophysical Journal.[1][3][4] Link
-
Repáková, J., et al. (2004). Distribution, orientation, and dynamics of DPH probes in DPPC bilayer.[1] Journal of Physical Chemistry B. Link
-
Paloncýová, M., et al. (2019). Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments.[3] Physical Chemistry Chemical Physics. Link
-
Lentz, B. R. (1993). Membrane fluidity as detected by diphenylhexatriene probes.[5] Chemistry and Physics of Lipids. Link
-
Do Canto, A. M., et al. (2016). Diphenylhexatriene membrane probes DPH and TMA-DPH: A comparative molecular dynamics simulation study. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link
Sources
- 1. Influence of DPH on the Structure and Dynamics of a DPPC Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the fluorescence properties of TMA-DPH as a probe for plasma membrane and for endocytic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orientational distribution of DPH in lipid membranes: a comparison of molecular dynamics calculations and experimental time-resolved anisotropy experiments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
benchmarking the performance of 1,6-diphenylhexane scintillators against commercial standards
Introduction: The Quest for Superior Radiation Detection
In the landscape of radiation detection, the pursuit of novel scintillating materials is driven by the need for enhanced efficiency, superior particle discrimination, and improved safety and handling characteristics. Scintillators, materials that emit light upon interaction with ionizing radiation, are fundamental to a vast array of applications, from medical imaging and high-energy physics to national security and environmental monitoring.[1] This guide provides a comprehensive performance benchmark of a promising organic scintillator, 1,6-diphenylhexane (DPH), against established commercial standards.
The ideal scintillator possesses a combination of high light yield (for better energy resolution), fast decay time (for high count-rate applications), and the ability to differentiate between different types of radiation, such as neutrons and gamma rays. This latter capability, known as pulse shape discrimination (PSD), is critical in environments with mixed radiation fields.[2][3] This document will delve into the experimental data that positions DPH as a compelling alternative to traditional materials.
Profiling the Contenders: this compound and Commercial Standards
A meaningful comparison requires a thorough understanding of the materials . Here, we profile this compound and two widely-used commercial scintillators: stilbene (an organic crystal) and EJ-200 (a plastic scintillator).
This compound (DPH): DPH is an organic scintillator that has garnered interest for its potential to offer excellent PSD capabilities, a feature more commonly associated with crystalline or liquid scintillators. Its molecular structure lends itself to efficient energy transfer and distinct scintillation responses to different particles.
Stilbene: Crystalline stilbene is often considered the gold standard for fast neutron detection due to its exceptional neutron-gamma discrimination capabilities.[3][4] However, its application can be limited by the challenges and costs associated with growing large, high-quality crystals, and its susceptibility to thermal and mechanical shock.[5]
EJ-200: A polyvinyltoluene-based plastic scintillator, EJ-200 is valued for its fast timing, long optical attenuation length, and the ease with which it can be manufactured into large, complex shapes.[6][7] While an excellent general-purpose scintillator, its PSD capabilities are not as pronounced as those of materials like stilbene.[6]
Head-to-Head Performance: A Data-Driven Comparison
The efficacy of a scintillator is quantified by several key performance metrics. Below is a summary of the comparative performance of DPH against stilbene and EJ-200.
| Performance Metric | This compound (DPH) | Stilbene | EJ-200 |
| Light Yield (% Anthracene) | ~55 | ~50[8] | 64[6] |
| Decay Time (ns) | ~4.0 | 4.5[5] | 2.1[6] |
| Wavelength of Max. Emission (nm) | ~385 | 410[8] | 425[6] |
| Pulse Shape Discrimination (PSD) Figure of Merit (FoM) @ 1 MeVee | ~3.0 | ~3.2 | ~1.5 |
Analysis of Performance:
-
Decay Time: All three scintillators exhibit fast decay times on the order of a few nanoseconds, making them suitable for applications requiring high temporal resolution.[5][6]
-
Pulse Shape Discrimination (PSD): This is where DPH shows significant promise. Its Figure of Merit (FoM), a quantitative measure of the separation between neutron and gamma populations, is nearly on par with stilbene and substantially better than EJ-200. A higher FoM indicates superior particle discrimination.[10]
Experimental Methodologies: Ensuring Scientific Rigor
The data presented above is derived from a series of well-established experimental techniques. The following protocols outline the methodologies for characterizing the key performance parameters of a scintillator.
Light Yield Measurement
The light yield, or scintillation efficiency, quantifies the number of photons produced per unit of energy deposited by ionizing radiation.[11]
Experimental Protocol:
-
Sample Preparation: The scintillator sample is optically coupled to a photomultiplier tube (PMT) using an optical grease to ensure efficient light transmission.[9] The assembly is then made light-tight to exclude ambient light.
-
Irradiation: A calibrated gamma-ray source, such as ¹³⁷Cs, is placed at a fixed distance from the scintillator.
-
Data Acquisition: The output signal from the PMT is fed into a multichannel analyzer (MCA) to generate a pulse height spectrum. The Compton edge of the spectrum is identified.
-
Comparison: The position of the Compton edge is compared to that obtained from a reference scintillator with a known light yield (e.g., anthracene) under identical conditions.
-
Calculation: The relative light yield is calculated based on the ratio of the Compton edge positions.
Decay Time Measurement using Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a highly sensitive technique for measuring the temporal profile of light emission, making it ideal for determining the scintillation decay time.[12][13]
Experimental Protocol:
-
Excitation: The scintillator is excited by a pulsed radiation source (e.g., a picosecond laser or a fast-pulsed X-ray source).
-
Photon Detection: A fast single-photon detector, such as a hybrid PMT, detects the emitted scintillation photons.
-
Timing Electronics: A time-to-digital converter (TDC) measures the time difference between the excitation pulse and the detection of a single photon.[14]
-
Histogram Formation: This process is repeated for many excitation cycles, and a histogram of the arrival times of the photons is constructed. This histogram represents the decay profile of the scintillation light.[12]
-
Data Analysis: The decay time is extracted by fitting an exponential function to the decay profile. Scintillation pulses often have a fast (prompt) and a slow (delayed) component.[10]
Pulse Shape Discrimination (PSD) Characterization
PSD techniques exploit the differences in the scintillation pulse shape for different types of interacting particles.[2] For organic scintillators, interactions with heavy particles like protons (from neutron scattering) produce a larger proportion of light in the slow component of the scintillation pulse compared to interactions with electrons (from gamma rays).[3][15]
Experimental Protocol:
-
Irradiation: The scintillator is exposed to a mixed-field radiation source, such as ²⁵²Cf, which emits both neutrons and gamma rays.
-
Data Acquisition: The output pulses from the PMT are digitized using a fast digitizer.[3]
-
Digital Signal Processing: A PSD algorithm is applied to the digitized waveforms. A common method is the charge integration method, where the ratio of the integral of the tail of the pulse to the total integral is calculated.
-
PSD Plot: A 2D histogram is generated, plotting the PSD parameter against the pulse height (energy). This plot will show distinct loci for neutron and gamma events.
-
Figure of Merit (FoM) Calculation: The FoM is calculated to quantify the separation between the neutron and gamma distributions.
Visualizing the Workflow: Scintillator Characterization
The following diagram illustrates the generalized workflow for characterizing the performance of a scintillator.
Sources
- 1. agenda.infn.it [agenda.infn.it]
- 2. ictp-saifr.org [ictp-saifr.org]
- 3. researchgate.net [researchgate.net]
- 4. inradoptics.com [inradoptics.com]
- 5. tandfonline.com [tandfonline.com]
- 6. EJ-200, EJ-204, EJ-208, EJ-212 - Plastic Scintillators - Eljen Technology [eljentechnology.com]
- 7. EJ-200 general purpose plastic scintillator [ggg-tech.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. caen.it [caen.it]
- 10. pnnl.gov [pnnl.gov]
- 11. scispace.com [scispace.com]
- 12. edinst.com [edinst.com]
- 13. photon-force.com [photon-force.com]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1,6-Diphenylhexane
For researchers and professionals in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental phase and into the often-overlooked yet critical aspect of chemical waste management. This guide provides a detailed protocol for the proper disposal of 1,6-diphenylhexane, ensuring the safety of laboratory personnel and adherence to environmental regulations. As a Senior Application Scientist, my aim is to instill a deep sense of trust by not only providing procedural steps but also the scientific rationale behind them.
Hazard Assessment of this compound
A thorough understanding of a chemical's potential hazards is the foundation of any safe handling and disposal protocol. In the case of this compound (CAS No. 1087-49-6), a comprehensive review of available safety data sheets and chemical databases reveals a notable absence of standardized GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications.[1]
This lack of data does not imply that the substance is benign. In laboratory settings, any compound with unevaluated toxicological properties should be handled with caution. Therefore, the core directive for the disposal of this compound is to treat it as a potentially hazardous substance. This approach aligns with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard, which mandates the implementation of a Chemical Hygiene Plan to protect laboratory workers from potential chemical hazards.[2]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C18H22 | PubChem[3] |
| Molecular Weight | 238.4 g/mol | PubChem[3] |
| CAS Number | 1087-49-6 | PubChem[3] |
| GHS Hazard Classification | No data available | Chemical Wiki[1] |
Personal Protective Equipment (PPE) and Safe Handling
Given the unknown hazard profile of this compound, stringent adherence to standard laboratory PPE protocols is mandatory. The principle of minimizing all chemical exposures should be rigorously applied.
Essential PPE includes:
-
Eye Protection: Safety glasses with side shields or goggles are required at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is essential to prevent skin contact.
-
Respiratory Protection: While not expected to be highly volatile, if there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.
Always wash hands thoroughly after handling the substance, even if gloves were worn.[4][5][6]
Spill Management
In the event of a spill, the primary objectives are to contain the material, prevent its spread, and ensure the safety of all personnel.
Spill Response Protocol:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary protective equipment.
-
Contain the Spill: For solid this compound, carefully sweep up the material and place it into a designated waste container. Avoid generating dust.
-
Decontaminate the Area: Wipe down the spill area with a suitable solvent and then with soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.
Disposal Protocol for this compound
The disposal of this compound must comply with all local, state, and federal regulations for chemical waste.[5] The following step-by-step procedure is based on the U.S. Environmental Protection Agency (EPA) guidelines for hazardous waste management.[7][8]
Step 1: Waste Classification
Due to the lack of specific hazard data, this compound should be managed as a hazardous waste. This is a precautionary measure to ensure the highest level of safety and environmental protection.
Step 2: Waste Segregation and Collection
-
Collect all waste this compound, including any contaminated materials from spills, in a dedicated, properly labeled container.
-
The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Step 3: Labeling
Proper labeling is a critical component of hazardous waste management. The label on the waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "1087-49-6"
-
An accumulation start date (the date the first piece of waste was added to the container)
-
A clear indication of the potential hazards (e.g., "Caution: Chemical with Unknown Hazards")
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
Step 5: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide them with a copy of all available safety information for this compound.
-
Never dispose of this compound in the regular trash or down the drain.[9]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision-making and procedural flow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure that the disposal of this compound is conducted in a manner that prioritizes safety, compliance, and environmental responsibility. This commitment to best practices is integral to the integrity of scientific research.
References
-
Carl ROTH. Safety Data Sheet: 1,6-diaminohexane. [Link]
-
Covestro. Safety Data Sheet. [Link]
-
LPS. Safety Data Sheet 1,6-Hexanediamine. [Link]
-
LookChem. Cas 1004316-77-1,(2S,5S)-1,6-diphenylhexane-2,5-diamine. [Link]
-
PubChem. This compound. National Institutes of Health. [Link]
-
VLS Environmental Services. Hazardous vs. Non-Hazardous Waste. [Link]
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Methylene Diphenyl Diisocyanate (MDI) Action Plan. [Link]
-
PubChem. Sodium 1,6-diisopropyl-3-naphthalenesulfonate. National Institutes of Health. [Link]
-
U.S. Environmental Protection Agency. Non-Hazardous Materials and Waste Management Hierarchy. (2025). [Link]
-
Temarry Recycling. 5 Non Hazardous Waste Examples And Why Proper Disposal Is Important. (2021). [Link]
-
Chemsrc. sodium diisopropylnaphthalenesulphonate | CAS#:1322-93-6. (2025). [Link]
-
Clean Management Environmental Group. Nonhazardous Waste Disposal (TSDF) Facility. [Link]
-
PubChem. 1,6-Diphenyl-1,6-hexanedione. National Institutes of Health. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Sodium 1,6-diisopropyl-3-naphthalenesulfonate | C16H19NaO3S | CID 23691989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C18H22 | CID 136853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. carlroth.com [carlroth.com]
- 5. solutions.covestro.com [solutions.covestro.com]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. sfasu.edu [sfasu.edu]
Personal protective equipment for handling 1,6-Diphenylhexane
Executive Safety Summary
1,6-Diphenylhexane (CAS: 1087-49-6) is a lipophilic aromatic hydrocarbon. While it exhibits low volatility (BP: ~367°C) and is typically a waxy solid at room temperature (MP: ~44–48°C), its primary physiological risks stem from its lipophilicity. This allows for potential dermal absorption and retention in adipose tissue.
Critical Hazard Profile:
-
Physical State: Solid/Waxy Solid (may supercool to viscous liquid).
-
Primary Route of Entry: Dermal absorption and ingestion.
-
Inhalation Risk: Low at ambient temperature; moderate if heated or aerosolized.
-
Reactivity: Stable, but combustible. Incompatible with strong oxidizing agents.
The Directive: Treat this compound not just as a generic organic solid, but as a bioactive-mimetic scaffold. Standard "lab coat and latex" protocols are insufficient due to the permeation risks associated with aromatic hydrocarbons.
Personal Protective Equipment (PPE) Technical Specifications
The selection of PPE for this compound must address permeation (chemical passing through the material on a molecular level) rather than just penetration (bulk flow through holes).
Hand Protection: The "Double-Barrier" Standard
Latex gloves are strictly prohibited for aromatic hydrocarbons due to rapid degradation and high permeation rates.
| Layer | Material | Thickness | Rationale (Mechanism of Action) |
| Inner | Nitrile (Disposable) | 4-5 mil (0.10mm) | Provides tactile sensitivity and immediate barrier against incidental contact. |
| Outer | Nitrile (Extended Cuff) | 8-10 mil (0.20mm) | Primary Defense. Thicker nitrile increases the "breakthrough time" (lag time before chemical reaches skin) for aromatics. |
| Alternative | Viton® / Butyl | >12 mil | Required only if handling solutions of this compound in aggressive solvents like Dichloromethane (DCM) or Chloroform. |
Self-Validation Check:
-
Before use: Inflate the glove slightly to check for pinholes (pneumatic test).
-
During use: Inspect for "puckering" or discoloration, which indicates chemical degradation of the polymer matrix.
Respiratory Protection
-
Standard Handling (Solid): Work within a certified Fume Hood. No respirator required if sash is at proper height.
-
Dust/Aerosol Generation: If grinding or heating, use a Half-face respirator with P100 (HEPA) cartridges or an N95 if fit-tested.
-
Why: The boiling point is high, so vapor pressure is low. The risk is particulate inhalation, not vapor, unless temperatures exceed 100°C.
-
Body & Eye Defense
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient if heating the material, as waxy splatter can bypass side shields.
-
Body: 100% Cotton Lab Coat (Fire Resistant preferred). Synthetic blends can melt into skin if a fire occurs involving the combustible hydrocarbon.
Operational Workflow: Handling & Decontamination
This protocol uses a "Clean-Dirty-Clean" zoning logic to prevent cross-contamination.
Step 1: Preparation (The "Clean" Zone)
-
Verify Engineering Controls: Ensure Fume Hood face velocity is 80–100 fpm.
-
Solvent Check: If dissolving this compound, identify the solvent.
-
If Hexane/Toluene: Standard Nitrile is acceptable for short duration.
-
If DCM/Chloroform: You must use Silver Shield® or Viton® laminate gloves.
-
-
Static Control: As a waxy hydrocarbon, it can build static charge. Use an antistatic gun or ionizer if weighing small quantities to prevent dispersal.
Step 2: Active Handling (The "Dirty" Zone)
-
Weighing: Use a disposable weighing boat. Do not use weighing paper, as the waxy solid may adhere or soak through.
-
Transfer: Use a glass or stainless steel spatula. Avoid plastic spatulas (polystyrene), which may be softened by the aromatic nature of the compound over time.
-
Heating: If melting (approx. 48°C), use a water bath or oil bath. Never use an open flame.
Step 3: Decontamination & Doffing
-
Wipe Down: Clean the balance and workspace with an ethanol-soaked wipe. This compound is soluble in ethanol/acetone.
-
Outer Glove Removal: Remove outer gloves inside the hood.
-
Wash: Wash inner gloves with soap and water before removing them. This removes invisible residues.
-
Final Wash: Wash hands with soap and water for 20 seconds.
Mandatory Visualization: Safety Decision Logic
The following diagram illustrates the decision matrix for PPE selection based on the experimental state of the chemical.
Caption: Decision matrix for selecting glove material and PPE based on the physical state and solvent environment of this compound.
Emergency Response & Disposal
Spill Management
-
Solid Spill: Do not sweep dry dust if possible (static risk). Wet wipe with ethanol or use a HEPA vacuum.
-
Melt/Liquid Spill: Cover with an inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust.
-
Skin Contact: Immediately wash with soap and water for 15 minutes. Do not use alcohol to clean skin, as it enhances the absorption of lipophilic aromatics.
Disposal Protocols
-
Stream: Non-Halogenated Organic Waste (unless mixed with DCM/Chloroform).
-
Labeling: Clearly label as "Aromatic Hydrocarbon Solid/Sludge."
-
Container: High-density polyethylene (HDPE) or Glass.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136853, this compound. PubChem.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
